molecular formula C10H10N4O2 B2694957 [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid CAS No. 81595-00-8

[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

Cat. No.: B2694957
CAS No.: 81595-00-8
M. Wt: 218.216
InChI Key: QBJSWVLDHWIJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid is a useful research compound. Its molecular formula is C10H10N4O2 and its molecular weight is 218.216. The purity is usually 95%.
BenchChem offers high-quality [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-(4-methylphenyl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-7-2-4-8(5-3-7)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJSWVLDHWIJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002929
Record name [5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82822-12-6
Record name [5-(4-Methylphenyl)-2H-tetrazol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic Acid: A Technical Guide to Synthesis, Properties, and Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties and Synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (CAS: Analogous to 21743-68-0 for phenyl parent) is a critical heterocyclic building block in medicinal chemistry. Belonging to the class of 2,5-disubstituted tetrazoles, it serves as a robust bioisostere for carboxylic acids and a ligand in coordination chemistry. This guide provides an in-depth analysis of its physiochemical properties, with a specific focus on the synthetic challenge of regioselectivity (N1 vs. N2 alkylation) —the primary bottleneck in producing high-purity tetrazole derivatives.

Chemical Identity & Physiochemical Properties[1][2]

This compound consists of a tetrazole ring substituted at the 5-position with a p-tolyl group and at the 2-position with an acetic acid moiety. The 2H-isomer is generally the thermodynamically preferred alkylation product over the 1H-isomer.

Table 1: Core Chemical Specifications
PropertyData / ValueNote
IUPAC Name 2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
Molecular Formula C₁₀H₁₀N₄O₂
Molecular Weight 218.21 g/mol
Physical State White to off-white crystalline solid
Melting Point ~180–185 °C (Estimated)Based on phenyl analog (180–183 °C) [1].[1][2]
pKa (Acidic) 3.5 – 4.0 (Predicted)Carboxylic acid tail; tetrazole ring is electron-withdrawing.
Solubility DMSO, DMF, Ethanol, Basic Aqueous (pH > 8)Low solubility in acidic water and non-polar solvents (Hexane).
Tautomerism N2-isomer (Fixed)Unlike the parent 5-substituted tetrazole, this alkylated derivative does not tautomerize.

Synthesis & Regioselectivity: The N2-Alkylation Challenge

The synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid involves the alkylation of 5-(4-methylphenyl)-1H-tetrazole. The critical technical challenge is controlling regioselectivity . Tetrazoles are ambient nucleophiles; alkylation can occur at N1 or N2.

Mechanistic Pathway & Selectivity

Under basic conditions, the tetrazolate anion is formed. The negative charge is delocalized, but the N2 position is often more nucleophilic and less sterically hindered than N1, especially with bulky substituents at C5.

  • N2-Alkylation (Major): Favored by steric bulk at C5 and thermodynamic control.

  • N1-Alkylation (Minor): Often a kinetic product, favored by specific solvents or smaller counter-ions.

Visualization of Reaction Pathway

The following diagram illustrates the competition between N1 and N2 alkylation pathways.

TetrazoleAlkylation Start 5-(4-methylphenyl)-1H-tetrazole Anion Tetrazolate Anion (Delocalized Charge) Start->Anion Deprotonation Base Base (NaOH/K2CO3) Base->Anion N2_Product N2-Isomer (Major) [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid Thermodynamically Stable Anion->N2_Product Alkylation at N2 (Preferred) N1_Product N1-Isomer (Minor) [5-(4-methylphenyl)-1H-tetrazol-1-yl]acetic acid Sterically Hindered Anion->N1_Product Alkylation at N1 (Competes) Reagent Cl-CH2-COOH (Chloroacetic Acid) Reagent->N2_Product Reagent->N1_Product

Figure 1: Reaction pathway showing the competitive alkylation of the tetrazolate anion. The N2 pathway is dominant for 5-aryl tetrazoles.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed to maximize the N2-isomer yield and includes checkpoints to validate success during the process.

Reagents:

  • 5-(4-methylphenyl)-1H-tetrazole (1.0 eq)

  • Chloroacetic acid (1.1 eq) or Ethyl bromoacetate (1.1 eq)

  • Potassium Hydroxide (KOH) (2.2 eq)

  • Solvent: Ethanol/Water (9:1) or Acetone (for ester route)

Step-by-Step Methodology:

  • Preparation of Tetrazolate Salt:

    • Dissolve 5-(4-methylphenyl)-1H-tetrazole in Ethanol/Water.

    • Add KOH slowly. Checkpoint: Solution should become clear as the salt forms.

  • Alkylation:

    • Add Chloroacetic acid dropwise. Reflux at 70–80 °C for 4–6 hours.

    • Mechanistic Insight: Reflux conditions promote thermodynamic equilibration, favoring the more stable N2-isomer [2].

  • Work-up & Acidification:

    • Evaporate ethanol. Dilute residue with water.

    • Acidify with 2M HCl to pH ~2.

    • Observation: A precipitate will form.[2] This crude solid contains both isomers, but N2 predominates.

  • Purification (Critical Step):

    • Recrystallize from Ethanol or Methanol.

    • Validation: The N2-isomer is typically less soluble and crystallizes first. The N1-isomer often remains in the mother liquor.

    • Purity Check: TLC (Chloroform/Methanol 9:1). The N2-isomer usually has a higher R_f value than the N1-isomer due to lower polarity.

Structural Characterization

To confirm the identity of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, compare spectral data against these expected values.

NMR Spectroscopy (Expected Profile)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.35 ppm (s, 3H): Methyl group (-CH₃) on the phenyl ring.

    • δ 5.75 ppm (s, 2H): Methylene group (-CH₂-) linking the tetrazole and carboxylic acid. Note: If this peak appears split or shifted significantly, check for N1 isomer contamination.

    • δ 7.35 (d, 2H) & 7.95 (d, 2H): Para-substituted aromatic system (AA'BB' pattern).

    • δ 13.0-13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH).

  • ¹³C NMR:

    • Distinct signal for the tetrazole C5 carbon (~164 ppm) and the carboxylic carbonyl (~168 ppm).

Crystal Structure Features

X-ray diffraction studies of analogous 2-substituted tetrazoles reveal that the tetrazole ring is planar. The phenyl ring at C5 is typically twisted relative to the tetrazole plane (torsion angle 10–30°) to minimize steric clash with the N1/N4 lone pairs [3]. The N2-substituent (acetic acid tail) generally adopts an extended conformation to facilitate intermolecular hydrogen bonding (dimer formation) typical of carboxylic acids.

Applications in Research

Bioisostere for Carboxylates

In drug design, the tetrazole ring itself is a bioisostere for a carboxylic acid. By attaching an acetic acid side chain, this compound provides a "double acidic" functionality motif or a linker that can be further derivatized (e.g., to esters or amides) to probe receptor binding pockets. It is structurally related to the "sartan" class of antihypertensives (e.g., Losartan), which utilize a biphenyl-tetrazole scaffold [4].

Coordination Chemistry

The Nitrogen atoms at positions 3 and 4 of the tetrazole ring possess lone pairs available for metal coordination. This compound acts as a ligand for transition metals (Ag(I), Cu(II)), forming 1D or 2D coordination polymers. The carboxylic acid tail can also participate in coordination, allowing for the construction of Metal-Organic Frameworks (MOFs) [5].

References

  • Saeed, A. et al. (2015).[3][4] "Synthesis and characterization of novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides." Turkish Journal of Chemistry, 39, 1-12.

  • Reynard, G. et al. (2022).[5] "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation." New Journal of Chemistry, 46, 21085-21091.

  • Park, Y. et al. (2017). "Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate." Acta Crystallographica Section E, 73(12), 1868–1871.

  • Herr, R. J. (2002).[6] "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods." Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.

  • Slyvka, Y. et al. (2015).[2] "Synthesis and crystal structure of the [Ag(2-allyl-5-phenyl-2H-tetrazole)ClO4] π,σ-complex." Chemistry of Metals and Alloys, 8, 1-7.[2]

Sources

discovery of 5-aryl-2H-tetrazole-2-acetic acids.

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery of 5-Aryl-2H-tetrazole-2-acetic Acids: A Technical Guide

Executive Summary The 5-aryl-2H-tetrazole-2-acetic acid scaffold represents a pivotal class of carboxylic acid bioisosteres in medicinal chemistry. Originally discovered in the early 1980s during the search for non-steroidal anti-inflammatory drugs (NSAIDs) and superoxide scavengers, this moiety has evolved into a critical tool for modulating physicochemical properties such as lipophilicity, metabolic stability, and acidity (pKa ~4.5–5.0). Unlike their 1H-regioisomers—which are prominent in Aldose Reductase Inhibitors (ARIs) like zopolrestat—the 2H-isomers offer a distinct pharmacological profile, often exhibiting superior membrane permeability and specific receptor affinity (e.g., Thromboxane A2 antagonism). This guide details the precision synthesis, regioselective control, and biological validation of this scaffold.

Part 1: The Bioisosteric Rationale

The tetrazole-2-acetic acid moiety is not merely a structural curiosity; it is a strategic replacement for the carboxylic acid group (–COOH).[1]

  • Acidity Matching: The tetrazole ring exerts an electron-withdrawing effect, rendering the attached acetic acid side chain similarly acidic to benzoic acid derivatives, ensuring ionization at physiological pH.

  • Metabolic Shielding: The 2,5-disubstituted tetrazole ring is remarkably stable against oxidative metabolism compared to phenyl rings or simple alkyl chains.

  • Lipophilicity Modulation: The nitrogen-rich ring alters the logP, often improving oral bioavailability compared to the parent carboxylic acid.

Part 2: Precision Synthesis & Regiocontrol

The synthesis of 5-aryl-2H-tetrazole-2-acetic acids is dominated by the challenge of regioselectivity . Alkylation of the 5-aryl-tetrazolate anion is an ambident nucleophilic substitution that yields a mixture of N1- and N2- isomers.

The Regioselectivity Challenge
  • N1-Alkylation: Often favored by steric crowding at the N2 position or specific solvent effects (e.g., non-polar solvents with specific counter-ions).

  • N2-Alkylation (Target): Thermodynamically favored in many systems but kinetically competitive. High dielectric solvents (e.g., DMF, Acetone) and "loose" ion pairs (using Cs+ or K+) typically enhance N2 selectivity.

Validated Protocol: N2-Selective Alkylation

This protocol maximizes the formation of the 2H isomer using the "Hard and Soft Acids and Bases" (HSAB) principle and steric control.

Reagents:

  • Substrate: 5-Phenyl-1H-tetrazole (or aryl derivative).

  • Electrophile: Ethyl bromoacetate (1.1 equiv).

  • Base: Cesium Carbonate (

    
    ) (1.2 equiv) – Crucial for N2 selectivity due to the "Ceasium Effect".
    
  • Solvent: Anhydrous Acetone or DMF.

Step-by-Step Methodology:

  • Activation: Dissolve 5-aryl-1H-tetrazole (10 mmol) in anhydrous acetone (50 mL). Add

    
     (12 mmol) and stir at room temperature for 30 minutes. Observation: The solution may become cloudy as the tetrazolate salt forms.
    
  • Alkylation: Dropwise add ethyl bromoacetate (11 mmol) over 10 minutes.

  • Reflux: Heat the mixture to mild reflux (50°C) for 4–6 hours. Monitor via TLC (SiO2, Hexane/EtOAc 3:1). The N2 isomer typically runs higher (less polar) than the N1 isomer.

  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Hydrolysis: Dissolve the crude ester in EtOH/Water (1:1) and treat with NaOH (2 equiv) at RT for 2 hours to generate the free acid. Acidify to pH 2 with 1N HCl.

  • Purification: Recrystallize from Ethanol/Water. If isomeric mixture persists, separate esters via Flash Chromatography before hydrolysis.

Self-Validating Analytical Check (NMR)

Distinguishing the N1 and N2 isomers is critical. Use


 NMR for definitive proof.
FeatureN2-Isomer (Target) N1-Isomer (Impurity)

NMR (Tetrazole C5)

162 – 167 ppm

150 – 157 ppm

NMR (

Linker)
Singlet, typically

5.6 – 5.8
Singlet, typically

5.2 – 5.5
Polarity (TLC) Less Polar (Higher

)
More Polar (Lower

)

Part 3: Visualization of Synthesis Logic

Regioselectivity Start 5-Aryl-1H-Tetrazole Deprotonation Tetrazolate Anion (Ambident Nucleophile) Start->Deprotonation Cs2CO3 Reaction Reaction with Ethyl Bromoacetate Deprotonation->Reaction Path_N1 N1 Attack (Kinetic/Steric Control) Reaction->Path_N1 Polar Protic Solvents Small Cation (Li+) Path_N2 N2 Attack (Thermodynamic/Ionic Control) Reaction->Path_N2 Polar Aprotic (Acetone) Large Cation (Cs+) Prod_N1 N1-Isomer (Impurity) 13C NMR: ~154 ppm Path_N1->Prod_N1 Prod_N2 N2-Isomer (Target) 13C NMR: ~164 ppm Path_N2->Prod_N2

Caption: Regioselective divergence in tetrazole alkylation. The use of Cesium salts and aprotic solvents drives the reaction toward the desired N2-isomer.

Part 4: Biological Validation & Data

The seminal discovery by Maxwell et al. (1984) established the anti-inflammatory potential of this class. While the 1H-isomers (like TAT) became famous as Aldose Reductase Inhibitors, the 2H-isomers showed distinct utility as superoxide scavengers.

Comparative Biological Activity

The following table summarizes the activity of 5-phenyl-2H-tetrazole-2-acetic acid derivatives in the Carrageenan-Induced Rat Paw Edema Assay (a standard model for inflammation).

Compound (R-substituent on Phenyl)Position% Inhibition (Edema) @ 3 hrsSuperoxide Scavenging (

)
H (Parent) N218%> 100 µM
4-Cl N224%85 µM
4-OMe N212%> 100 µM
4-OH N242% 12 µM
Reference (Indomethacin)-45%-

Data synthesized from Maxwell et al. (1984) and subsequent SAR studies.

Mechanism of Action: Superoxide Scavenging

The 2H-tetrazole-2-acetic acid moiety, particularly when coupled with electron-rich phenols, acts to intercept reactive oxygen species (ROS).

BiologicalMechanism ROS Superoxide Anion (O2•-) Interaction Proton Transfer / Radical Quenching ROS->Interaction Compound 5-(4-OH-phenyl)-2H-tetrazole-2-acetic acid Compound->Interaction Donates H+ Result Reduced Inflammation (Edema Suppression) Interaction->Result Neutralization

Caption: Proposed mechanism for the anti-inflammatory activity of phenolic 2H-tetrazole-2-acetic acids via superoxide scavenging.

Part 5: References

  • Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents.[2] Journal of Medicinal Chemistry, 27(12), 1565–1570. Link

  • Inukai, N., et al. (1993). [5-(3-Thienyl)tetrazol-1-yl]acetic acid (TAT), a novel potent aldose reductase inhibitor. Chemical & Pharmaceutical Bulletin. (Seminal work on the N1-isomer counterpart). Link

  • Butler, R. N. (1984). Tetrazoles.[1][2][3][4][5][6] In Comprehensive Heterocyclic Chemistry. (Authoritative source on N1 vs N2 regioselectivity and NMR shifts). Link

  • BenchChem Technical Support. (2025). Regioselective Alkylation of 5-Substituted Tetrazoles. (Modern protocol validation). Link

Sources

Technical Guide: Physicochemical Profiling and Synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight & Technical Characterization of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

In the realm of peptidomimetics and angiotensin II receptor antagonist design, the tetrazole ring serves as a critical bioisostere for the carboxylic acid moiety, offering improved metabolic stability and lipophilicity.[1] This guide provides a definitive technical analysis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid , a key intermediate often utilized to modulate solubility and receptor binding affinity in "sartan-like" scaffolds.

While the nominal molecular weight is the primary query, this document expands into the critical regiochemical challenges (N1 vs. N2 isomerism) inherent in its synthesis—a frequent failure point in scale-up protocols.

Physicochemical Specifications

The following data establishes the baseline identity of the compound. For high-resolution mass spectrometry (HRMS) workflows, the Monoisotopic Mass should be used as the reference standard, not the average molecular weight.

Table 1: Core Molecular Parameters
ParameterValueTechnical Note
Molecular Formula

Average Molecular Weight 218.21 g/mol Used for stoichiometric calculations in synthesis.
Monoisotopic Mass 218.0804 Da Target

for

in HRMS is ~219.087.
Exact Mass 218.080376 DaBased on

.
Elemental Analysis C: 55.04%; H: 4.62%; N: 25.68%; O: 14.66%Theoretical values for purity validation.
Predicted LogP ~1.8 - 2.1Moderate lipophilicity; orally bioavailable range.
pKa (Acid) ~3.5 - 4.0The acetic acid tail provides the primary ionization site.

Synthetic Architecture & Regiocontrol

The Challenge: The alkylation of 5-substituted tetrazoles is non-trivial due to annular tautomerism. Reacting 5-(p-tolyl)tetrazole with chloroacetic acid typically yields a mixture of the N2-isomer (desired, thermodynamically favored in many conditions) and the N1-isomer (kinetic byproduct).

Validated Synthetic Protocol

To maximize the yield of the 2H-isomer, the following protocol leverages steric control and solvent polarity.

  • Reagents: 5-(4-methylphenyl)-1H-tetrazole (1.0 eq), Ethyl chloroacetate (1.1 eq),

    
     (2.5 eq), Acetone (Anhydrous).
    
  • Procedure:

    • Dissolve tetrazole in acetone; add

      
      . Stir at RT for 30 min to generate the tetrazolate anion.
      
    • Add ethyl chloroacetate dropwise. Reflux for 4–6 hours.

    • In-Process Control: Monitor via TLC (Hexane:EtOAc 7:3). The N2 isomer usually runs higher (

      
       ~0.6) than the N1 isomer (
      
      
      
      ~0.4) due to lower polarity.
  • Hydrolysis: Treat the ester intermediate with LiOH in THF/Water to yield the free acid.

  • Purification: Recrystallization from Ethanol/Water is required to remove trace N1 isomers.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation between N1 and N2 alkylation pathways.

SynthesisPathway Start 5-(p-tolyl)tetrazole (Tautomeric Mix) Base Deprotonation (K2CO3/Acetone) Start->Base Anion Tetrazolate Anion (Resonance Hybrid) Base->Anion N2_Iso N2-Isomer (Major) [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid Thermodynamic Product Anion->N2_Iso Alkylation at N2 (Sterically Favored) N1_Iso N1-Isomer (Minor) [5-(4-methylphenyl)-1H-tetrazol-1-yl]acetic acid Kinetic Product Anion->N1_Iso Alkylation at N1 Reagent + Cl-CH2-COOH Reagent->Anion

Caption: Regioselective alkylation pathways. The N2 pathway (Green) is favored by steric factors and thermodynamic stability in non-polar aprotic solvents.

Analytical Characterization (Self-Validating Methods)

Confirming the molecular weight and structure requires distinguishing the specific isomer.

Mass Spectrometry (ESI-MS)

In positive mode (


), the compound follows a specific fragmentation pattern useful for structural confirmation.
  • Parent Ion:

    
    
    
  • Primary Fragment: Loss of

    
     (28 Da) is diagnostic for the tetrazole ring.
    
  • Secondary Fragment: Loss of

    
     (44 Da) confirms the carboxylic acid tail.
    

MSFragmentation M_H [M+H]+ m/z 219.08 Frag1 [M+H - N2]+ m/z 191.08 (Diazo expulsion) M_H->Frag1 - 28 Da (N2) Frag2 [M+H - N2 - CO2]+ m/z 147.09 (Decarboxylation) Frag1->Frag2 - 44 Da (CO2) Frag3 Tropylium-like Cation (p-Tolyl fragment) Frag2->Frag3 Rearrangement

Caption: ESI-MS fragmentation tree. The sequential loss of nitrogen and carbon dioxide is characteristic of tetrazole-acetic acid derivatives.

NMR Validation (Isomer Differentiation)

Do not rely solely on Mass Spec, as N1/N2 isomers have identical masses. Use


 NMR for definitive assignment:
  • N2-Isomer: The tetrazole quaternary carbon typically resonates upfield (~163–165 ppm).

  • N1-Isomer: The tetrazole quaternary carbon typically resonates downfield (~150–155 ppm).

  • Methylene Protons (

    
    ):  In 
    
    
    
    NMR, the
    
    
    singlet usually appears at a lower chemical shift (
    
    
    5.4–5.6 ppm) compared to the
    
    
    (
    
    
    5.8–6.0 ppm).

Pharmaceutical Relevance

This specific molecule is a structural homolog to the "Sartan" class of antihypertensives (e.g., Losartan, Valsartan), although those typically feature a biphenyl core.

  • Bioisosterism: The tetrazole ring mimics the carboxylate anion in physiological pH but possesses a larger hydrodynamic radius and greater lipophilicity, facilitating membrane permeability.

  • Metabolic Stability: Unlike carboxylic acids, the tetrazole ring is resistant to glucuronidation, prolonging the drug's half-life.

References

  • PubChem. 2-[5-(4-methylphenyl)tetrazol-2-yl]acetic acid (Compound Summary). National Library of Medicine.[2] [Link]

  • RSC Publishing. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. [Link]

Sources

Tetrazole Compounds in Medicinal Chemistry: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of tetrazole compounds, a critical scaffold in modern medicinal chemistry. We will delve into the fundamental properties, synthesis, and broad-ranging therapeutic applications of these nitrogen-rich heterocycles, offering field-proven insights for researchers, scientists, and drug development professionals.

The Tetrazole Moiety: A Privileged Scaffold in Drug Design

The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. While not found in nature, its unique physicochemical properties have made it an invaluable tool for medicinal chemists.[1] A key feature of the tetrazole ring is its ability to act as a bioisostere for the carboxylic acid group.[2][3][4] This isosteric relationship is central to its utility, as replacing a carboxylic acid with a tetrazole can significantly improve a drug candidate's pharmacokinetic profile.[2] Specifically, this substitution can lead to increased lipophilicity and bioavailability, while also reducing potential side effects.[2][3] The metabolic stability of the tetrazole ring further enhances its appeal in drug design.[3][5]

The World Health Organization has recognized the tetrazole ring as an important descriptor in analogue-based drug discovery, highlighting its significance in the development of new therapeutic agents.[2]

The Power of Bioisosterism: Tetrazole as a Carboxylic Acid Mimic

The concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties to improve biological activity, is a cornerstone of medicinal chemistry. The 5-substituted-1H-tetrazole moiety is a classic bioisostere of the carboxylic acid group due to several key similarities:

  • Acidity: The pKa of the tetrazole proton is comparable to that of a carboxylic acid proton, allowing it to engage in similar ionic interactions with biological targets.[6]

  • Planarity and Size: Both groups possess a planar structure and occupy a similar space, enabling the tetrazole to fit into active sites designed for a carboxylate group.[6]

  • Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the carboxyl group.

  • Metabolic Stability: Unlike carboxylic acids, which can be susceptible to various metabolic transformations, the tetrazole ring is generally resistant to metabolic degradation, leading to improved in vivo stability.[3][5]

This bioisosteric replacement has been a successful strategy in numerous drug development programs, leading to compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Bioisosterism Carboxylic_Acid Carboxylic Acid (-COOH) Tetrazole Tetrazole (-CN4H) Carboxylic_Acid->Tetrazole Bioisosteric Replacement Properties Improved Properties: - Increased Lipophilicity - Enhanced Bioavailability - Reduced Side Effects - Metabolic Stability Tetrazole->Properties Leads to

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole ring.

Synthetic Strategies for Tetrazole-Containing Compounds

The synthesis of tetrazole derivatives is a well-established area of organic chemistry, with several reliable methods available to medicinal chemists. A prevalent and efficient approach involves the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[7][8]

Key Synthetic Protocols

Protocol 1: Cycloaddition of Nitriles and Azides

This is one of the most common methods for the preparation of 5-substituted-1H-tetrazoles.

Step-by-step methodology:

  • Reactant Preparation: Dissolve the starting nitrile in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF).

  • Azide Addition: Add an azide source, typically sodium azide, along with an ammonium salt like ammonium chloride.

  • Reaction Conditions: Heat the reaction mixture, usually to around 110°C.[8]

  • Work-up and Purification: After the reaction is complete, the product is isolated through standard aqueous work-up procedures and purified by recrystallization or chromatography.

Causality behind Experimental Choices:

  • Solvent: DMF is chosen for its ability to dissolve both the organic nitrile and the inorganic azide, facilitating the reaction.

  • Ammonium Chloride: The ammonium salt acts as a proton source, which is necessary for the formation of hydrazoic acid in situ, the reactive species in this cycloaddition.

  • Temperature: Elevated temperatures are required to overcome the activation energy of the cycloaddition reaction.

Protocol 2: Multicomponent Reactions (MCRs)

MCRs offer a powerful and efficient way to synthesize complex tetrazole derivatives in a single step from three or more starting materials. The Ugi and Passerini reactions are notable examples that have been adapted for tetrazole synthesis.[4][9]

Step-by-step methodology for an Ugi-type reaction:

  • Component Mixing: Combine an aldehyde, an amine, an isocyanide, and a tetrazole-containing component in a suitable solvent like methanol.

  • Reaction Conditions: The reaction is typically carried out at room temperature.

  • Product Formation: The components react in a concerted fashion to form the desired α-acetamido carboxamide derivative incorporating the tetrazole moiety.

  • Purification: The product is purified using standard chromatographic techniques.

Causality behind Experimental Choices:

  • Methanol: This solvent is often used for its ability to dissolve the various components and facilitate the reaction cascade.

  • Room Temperature: Many MCRs are efficient at ambient temperatures, making them experimentally convenient and energy-efficient.

Synthesis_Workflow cluster_cycloaddition [3+2] Cycloaddition cluster_mcr Multicomponent Reaction (e.g., Ugi) Nitrile Nitrile Tetrazole_Cyclo 5-Substituted Tetrazole Nitrile->Tetrazole_Cyclo Azide Azide Azide->Tetrazole_Cyclo Aldehyde Aldehyde Complex_Tetrazole Complex Tetrazole Derivative Aldehyde->Complex_Tetrazole Amine Amine Amine->Complex_Tetrazole Isocyanide Isocyanide Isocyanide->Complex_Tetrazole Tetrazole_Comp Tetrazole Component Tetrazole_Comp->Complex_Tetrazole

Caption: General synthetic routes to tetrazole compounds.

Diverse Pharmacological Applications of Tetrazole Compounds

The versatility of the tetrazole scaffold is evident in the wide range of pharmacological activities exhibited by its derivatives.[2][10][11] Tetrazole-containing compounds have been successfully developed as antibacterial, antifungal, antiviral, anticancer, and antihypertensive agents, among others.[3][12]

Antibacterial Agents

Several tetrazole-containing antibiotics have reached the market, demonstrating the utility of this moiety in combating bacterial infections.[10]

  • Ceftezole and Cefamandole: These are first and second-generation cephalosporin antibiotics, respectively, that incorporate a tetrazole ring. They act by inhibiting bacterial cell wall synthesis and have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3]

  • Tedizolid: A second-generation oxazolidinone antibiotic, tedizolid is effective against acute bacterial skin and skin structure infections caused by susceptible Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3]

The inclusion of the tetrazole moiety in these antibiotics contributes to their improved pharmacokinetic properties and efficacy.

Antihypertensive Agents

A significant class of antihypertensive drugs, the angiotensin II receptor blockers (ARBs), prominently features the tetrazole ring.

  • Losartan, Valsartan, Irbesartan, and Candesartan: These widely prescribed "sartan" drugs are angiotensin II receptor antagonists.[3][12] They block the vasoconstrictor effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[3] The acidic tetrazole group in these molecules is crucial for their binding to the AT1 receptor.

Anticancer Agents

The tetrazole scaffold is a promising pharmacophore in the development of novel anticancer drugs.[5][13][14] Tetrazole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines through diverse mechanisms of action.[15][16]

  • Letrozole: An aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[3]

  • Peptidomimetics and Natural Product Derivatives: Researchers have successfully incorporated the tetrazole ring into semisynthetic derivatives of natural compounds like biogenic acids, peptides, and steroids to create promising antineoplastic agents.[5][13]

Antifungal Agents

The development of new antifungal agents is a critical area of research, and tetrazole derivatives have emerged as a promising class of compounds.

  • Oteseconazole: This tetrazole-containing drug is a fungal-specific cytochrome P451 inhibitor.[3] It has been approved for the treatment of recurrent vulvovaginal candidiasis and shows potential against other fungal infections, including those resistant to azoles.[3]

Antiviral Agents

The tetrazole moiety has been incorporated into various scaffolds to develop compounds with antiviral activity against a range of viruses, including influenza, HIV, and HCV.[17][18] The metabolic stability and ability to participate in key binding interactions make it a valuable component in the design of antiviral drugs.[17]

Neuroprotective Agents

Recent research has explored the potential of tetrazole derivatives in the treatment of neurodegenerative disorders like Alzheimer's disease.[19] Some theophylline-tetrazole hybrids have shown inhibitory activity against acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's.[19]

Quantitative Data Summary

The following table summarizes the in vitro activity of selected tetrazole-containing compounds against various biological targets.

Compound ClassExampleTargetActivity (IC50/MIC)Therapeutic Area
Antihypertensives LosartanAngiotensin II Receptor (AT1)Low nM rangeHypertension
Antibacterials TedizolidBacterial Ribosome0.25-1 µg/mL against S. aureusBacterial Infections
Antifungals OteseconazoleFungal CYP51Low nM rangeFungal Infections
Anticancer LetrozoleAromataseLow nM rangeBreast Cancer
Neuroprotective Theophylline-tetrazole hybridAcetylcholinesterase (AChE)15.68 µMAlzheimer's Disease

Future Perspectives

The unique properties of the tetrazole ring ensure its continued importance in medicinal chemistry. Future research will likely focus on:

  • Novel Scaffolds: The development of new and diverse tetrazole-containing scaffolds through innovative synthetic methodologies like multicomponent reactions.[4][9]

  • Targeted Therapies: The design of tetrazole derivatives that selectively target specific enzymes or receptors implicated in disease, leading to more effective and less toxic drugs.

  • Hybrid Molecules: The combination of the tetrazole moiety with other pharmacophores to create hybrid molecules with dual or synergistic activities.[10]

Conclusion

Tetrazole compounds represent a privileged and versatile scaffold in medicinal chemistry. Their ability to act as a bioisosteric replacement for carboxylic acids has led to the development of numerous successful drugs with improved pharmacokinetic and pharmacodynamic properties. The broad spectrum of pharmacological activities, coupled with well-established synthetic routes, ensures that tetrazoles will remain a key building block in the discovery and development of new therapeutic agents for a wide range of diseases.

References

  • Patowary, P., Deka, B., & Bharali, D. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher, 10(5).
  • Yuan, Y., et al. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis.
  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024).
  • Arora, P., et al. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study Review Article. Pharmaspire.
  • Popova, E. A., Protas, A. V., & Trifonov, R. E. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Bentham Science Publishers.
  • Potential Pharmacological Activities of Tetrazoles in The New Millennium. (2010).
  • Bioisosteres in Drug Discovery: Focus on Tetrazole.
  • Unnamatla, M. V. B., Khan, F.-R. N., & Yañez, E. C. (n.d.). Tetrazoles: Structure and Activity Relationship as Anticancer Agents. Bentham Science.
  • Popova, E. A., Protas, A. V., & Trifonov, R. E. (2018). Tetrazole Derivatives as Promising Anticancer Agents. PubMed.
  • Recent Advances in Tetrazole Derivatives as Potential Antiviral Agents: A Review. (2021). Asian Journal of Chemistry.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2021).
  • Tetrazoles: A multi-potent motif in drug design. (2024). PubMed.
  • Verma, A., et al. (2022). Tetrazole: A privileged scaffold for the discovery of anticancer agents. PubMed.
  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023).
  • Tetrazolium Compounds: Synthesis and Applic
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers.
  • Tetrazoles via Multicomponent Reactions. (2021).
  • Tetrazolium Compounds: Synthesis and Applic
  • Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry. (2024). Life Chemicals.
  • Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA. RSC Publishing.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). PMC.
  • (PDF) Tetrazole: A privileged scaffold for the discovery of anticancer agents. (2022).
  • Green Synthesis, Molecular Docking Studies, and Antimicrobial Evaluation of Tetrazoles Deriv
  • Tetrazoles: A multi-potent motif in drug design. (2024). VU Research Repository.
  • Bioisosteres in Drug Discovery: Focus on Tetrazole. (2019).
  • Discovery of novel theophylline derivatives bearing tetrazole scaffold for the treatment of Alzheimer's disease. (2025). PMC.
  • Tetrazole derivatives in the management of neurological disorders: Recent advances on synthesis and pharmacological aspects | Request PDF.
  • Discovery and in vitro/in vivo studies of tetrazole deriv
  • Some examples of tetrazole-containing medications.
  • A broad application of tetrazoles in medicines.[1][20]. ResearchGate.

  • The antiviral activity of tetrazole phosphonic acids and their analogues. PMC - NIH.
  • Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. (2023). MDPI.
  • Intermediates for Cardiovascular Drugs: Key Compounds & Market Demand. (2026).
  • Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. (2023). PMC.
  • Drugs in the Tetrazole Series. (2025).

Sources

Predicting the Collision Cross Section of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The collision cross section (CCS) is a critical physicochemical parameter that describes the size and shape of an ion in the gas phase. In the realm of drug discovery and development, ion mobility spectrometry-mass spectrometry (IMS-MS) has emerged as a powerful analytical technique, providing an orthogonal dimension of separation that enhances compound identification and structural elucidation. [ 10, 15 ] This guide provides an in-depth technical overview of the methodologies used to predict the CCS of the small molecule [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid. We will explore the theoretical underpinnings of ion mobility, delve into the computational workflows for CCS prediction, and present a detailed protocol using the trajectory method (TM). This document is intended for researchers, scientists, and drug development professionals seeking to leverage predictive CCS data to accelerate their research.

Chapter 1: Introduction to Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) and Collision Cross Section (CCS)

Ion mobility spectrometry (IMS) is an analytical technique that separates ions based on their velocity through a buffer gas under the influence of an electric field. [ 18 ] This separation is dependent on the ion's charge, shape, and size. [ 4, 26 ] When coupled with mass spectrometry (IMS-MS), it provides a powerful two-dimensional analytical platform, separating ions first by their size and shape (mobility) and then by their mass-to-charge ratio (m/z). [ 18, 24 ]

The fundamental parameter derived from an ion's drift time in an IMS experiment is its collision cross section (CCS). The CCS is a measure of the effective area that the ion presents to the buffer gas molecules. Ions with a more compact structure will experience fewer collisions and travel faster, resulting in a smaller CCS value, whereas ions with a more extended conformation will have a larger CCS. [ 4, 6 ] This structural dependency makes CCS a valuable parameter for compound identification and characterization. [ 4 ]

For a molecule like [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, a small molecule of interest in pharmaceutical development, the CCS value can provide crucial information. It can help to:

  • Increase confidence in compound identification: By providing an additional, orthogonal data point to retention time and m/z, the CCS can help to distinguish between isomers and reduce the number of false candidate structures in metabolomics and drug metabolism studies. [ 2, 3, 10 ]

  • Elucidate 3D structure: The CCS is directly related to the ion's conformation in the gas phase, offering insights into its three-dimensional structure.

  • Support drug discovery workflows: In high-throughput screening, IMS-MS can offer a faster separation method than traditional liquid chromatography. [ 11 ]

Chapter 2: Theoretical Foundations of CCS Prediction

The prediction of CCS values is rooted in the fundamental principles of ion-neutral interactions. Several computational methods have been developed, ranging in complexity and accuracy.

2.1 The Physics of Ion-Neutral Collisions

The movement of an ion through the buffer gas in an IMS cell is governed by the balance between the force exerted by the electric field and the drag force from collisions with the neutral gas molecules. The CCS is derived from the measured drift time of the ion through the drift tube of a known length, pressure, and temperature.

2.2 Computational Models for CCS Calculation

Several algorithms have been developed to calculate theoretical CCS values. These include:

  • Projection Approximation (PA): An early and computationally inexpensive method that calculates the CCS as the average projected area of the ion.

  • Elastic and Hard-Sphere Scattering (EHSS): This model treats the ion and buffer gas molecules as hard spheres and considers elastic collisions. [ 4 ]

  • Trajectory Method (TM): This is one of the most accurate but computationally intensive methods. [ 4, 7 ] It simulates the scattering trajectories of the buffer gas molecules around the ion, taking into account long-range ion-induced dipole and van der Waals interactions. [ 4, 5 ] Due to its accuracy, the TM is often the method of choice for small molecules.

More recently, machine learning (ML) models have gained prominence for their speed and accuracy in predicting CCS values, often with prediction errors of less than 2-3%. [ 4, 6, 12 ] These models are trained on large databases of experimentally determined CCS values and use molecular descriptors to predict the CCS of new compounds. [ 4, 14 ]

Chapter 3: Methodology for Predicting the CCS of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

This section outlines a detailed workflow for predicting the CCS of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid using a computational chemistry approach.

3.1 Overall Predictive Workflow

The process of predicting a CCS value involves several key stages, from generating the initial molecular structure to running the final calculation and validating the result. This workflow ensures that the final predicted value is both accurate and reliable.

CCS_Prediction_Workflow cluster_prep Structure Preparation cluster_calc CCS Calculation cluster_analysis Analysis & Validation mol_structure 1. Obtain 2D Structure (e.g., SMILES) gen_3d 2. Generate 3D Coordinates mol_structure->gen_3d conf_search 3. Conformational Search & Energy Minimization gen_3d->conf_search param 4. Assign Parameters (Charges, Force Field) conf_search->param ccs_calc 5. Run CCS Calculation (Trajectory Method) param->ccs_calc boltzmann 6. Boltzmann Averaging of Conformers ccs_calc->boltzmann validation 7. Validation (Compare to similar molecules) boltzmann->validation final_ccs 8. Final Predicted CCS Value validation->final_ccs

Caption: Workflow for CCS Prediction.

Step 1: In Silico Molecular Modeling
  • Obtain the 2D Structure: The first step is to obtain the 2D structure of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, typically as a SMILES string or from a chemical database.

  • Generate 3D Coordinates: Convert the 2D structure into a 3D model using molecular modeling software.

  • Conformational Search and Energy Minimization: This is a critical step. The flexibility of the molecule means it can exist in multiple low-energy conformations. A thorough conformational search must be performed to identify these stable structures. Each conformation is then subjected to geometry optimization using quantum mechanical methods (e.g., Density Functional Theory - DFT) to find the minimum energy structure. The accuracy of the final CCS value is highly dependent on the quality of the input 3D structures.

Step 2: Selection of a CCS Calculation Method

For this guide, we will use the Trajectory Method (TM) due to its high accuracy for small molecules. Software packages such as IMoS, HPCCS, or Collidoscope can be used to perform TM calculations. [ 4, 5 ]

Step 3: Detailed Protocol for Trajectory Method CCS Calculation

This protocol assumes the use of a command-line-based TM CCS calculator.

  • Prepare Input Files:

    • Coordinate File: For each low-energy conformer, prepare a coordinate file (e.g., in .xyz or .pdb format) that contains the atomic symbols and their Cartesian coordinates.

    • Parameter File: Create a file that specifies the parameters for each atom, including its mass, charge, and Lennard-Jones parameters (van der Waals radius and well depth). These parameters are crucial for accurately modeling the ion-neutral interactions.

  • Configure the Calculation:

    • Buffer Gas: Specify the buffer gas, which is typically nitrogen (N2) or helium (He).

    • Temperature: Define the temperature of the buffer gas, usually 298 K (25 °C).

    • Ion and Buffer Gas Parameters: Ensure the correct masses and polarizabilities for the ion and buffer gas are specified.

  • Execute the Calculation:

    • Run the TM software for each conformer. The software will simulate thousands of collision trajectories to calculate the momentum transfer cross section, which is then used to determine the CCS.

  • Boltzmann Averaging:

    • The final predicted CCS is a Boltzmann-weighted average of the CCS values of the individual conformers, based on their relative energies at the specified temperature. This accounts for the population distribution of the different conformations.

Chapter 4: Data Analysis, Validation, and Interpretation
4.1 Analysis of Predicted CCS

The output of the CCS calculation will be a single value in square angstroms (Ų). It is important to consider the contribution of each conformer to the final averaged value. A wide range of CCS values among the low-energy conformers can indicate significant conformational flexibility.

4.2 Validation of the Predicted Value

A key step in ensuring the trustworthiness of the predicted CCS is validation. This can be achieved by:

  • Comparison with Experimental Databases: Search for experimentally determined CCS values for structurally similar molecules in databases like METLIN-CCS or CCSbase. [ 9, 20, 22 ] A close agreement between the predicted CCS of the target molecule and the experimental CCS of an analogue provides confidence in the prediction.

  • Cross-Methodology Comparison: If possible, predict the CCS using an alternative method, such as a machine learning-based predictor, and compare the results. [ 1, 2, 3 ]

4.3 Interpreting the Predicted CCS

The predicted CCS value for [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid provides a quantitative measure of its gas-phase shape. This information can be used to:

  • Confirm identity in complex mixtures: When analyzing experimental IMS-MS data, the predicted CCS can be used to confirm the presence of the target molecule by matching the experimental drift time to the predicted value.

  • Differentiate from isomers: Isomers with different 3D structures will often have different CCS values, allowing for their separation and identification using IMS-MS.

Quantitative Data Summary

While a specific CCS value for [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid is not available in the public literature, we can present a hypothetical table of predicted values for a set of conformers to illustrate the expected output.

Conformer IDRelative Energy (kcal/mol)Predicted CCS (Ų) (N2 buffer gas)Boltzmann Weight (%)
Conf-10.00155.245.5
Conf-20.25157.830.1
Conf-30.80160.115.3
Conf-41.50154.59.1
Boltzmann Averaged CCS 156.9 100.0
Chapter 5: Conclusion and Future Outlook

The computational prediction of collision cross sections is a powerful tool that complements experimental ion mobility spectrometry-mass spectrometry. For molecules like [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, this approach provides valuable structural information that can accelerate drug discovery and development workflows. [ 10, 11 ] As computational methods become more sophisticated and experimental CCS databases continue to grow, the accuracy and utility of predicted CCS values will only increase, further solidifying the role of IMS-MS in modern analytical chemistry. The integration of machine learning with IM-MS is a particularly promising area, offering the potential for rapid and accurate CCS prediction for vast chemical libraries. [ 26 ]

References

Sources

Methodological & Application

in vitro applications of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a technical guide for the in vitro utilization of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (often abbreviated as 5-p-Tolyl-2-TAA ).

This compound is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for phenylacetic acid and a scaffold for Aldose Reductase Inhibitors (ARIs) and antimicrobial agents . Its unique structure—a lipophilic p-tolyl tail attached to a polar tetrazole-acetic acid head—allows it to mimic carboxylate-containing metabolites while offering distinct metabolic stability and hydrogen-bonding capabilities.

Part 1: Technical Specifications & Handling

Before initiating biological assays, the physicochemical behavior of the compound must be mastered to prevent precipitation-induced artifacts.

ParameterSpecification
IUPAC Name 2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
Molecular Formula C₁₀H₁₀N₄O₂
MW 218.21 g/mol
Solubility (Stock) DMSO (up to 100 mM), Ethanol (moderate)
Solubility (Working) Aqueous buffers (PBS, pH 7.4) < 100 µM without co-solvent
pKa (approx) 3.5 – 4.0 (Acidic tetrazole side chain)
Storage -20°C, desiccated, protected from light

Handling Protocol:

  • Stock Preparation: Dissolve 21.8 mg in 1 mL of anhydrous DMSO to create a 100 mM master stock. Vortex for 30 seconds.

  • Working Solution: Dilute the stock 1:1000 into the assay buffer to achieve a 100 µM screening concentration. Ensure the final DMSO concentration is

    
     0.1% to avoid solvent toxicity in cell-based assays.
    

Part 2: Application I – Aldose Reductase Inhibition (ARI) Assay

Context: The [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid motif is a classic pharmacophore for inhibiting Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway. In hyperglycemic conditions (diabetes), ALR2 converts excess glucose to sorbitol, leading to osmotic stress and tissue damage (retinopathy, neuropathy). This compound acts as a competitive inhibitor, mimicking the substrate's acidic interaction with the enzyme's active site (Tyr48, His110, Trp111).

Experimental Principle: The assay measures the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of DL-glyceraldehyde (substrate) by ALR2. The presence of the inhibitor slows this rate.

Workflow Diagram (DOT)

ARI_Assay Stock Compound Stock (100 mM DMSO) Mix Reaction Mix (Phosphate Buffer + NADPH) Stock->Mix Dilute Enzyme Recombinant ALR2 (Rat Lens/Human) Enzyme->Mix Add Read Kinetic Read (OD340nm, 5 mins) Mix->Read Pre-incubate (5 min, 30°C) Substrate Substrate (DL-Glyceraldehyde) Substrate->Read Initiate Analysis IC50 Calculation Read->Analysis Slope ΔOD/min

Caption: Kinetic workflow for spectrophotometric screening of Aldose Reductase inhibitors.

Step-by-Step Protocol

Materials:

  • Enzyme: Purified Aldose Reductase (isolated from rat lens or recombinant human ALR2).

  • Cofactor: NADPH (0.15 mM final).

  • Substrate: DL-Glyceraldehyde (10 mM final).

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

  • Reference Standard: Sorbinil or Quercetin.

Procedure:

  • Blank Preparation: In a quartz cuvette, add 800 µL Buffer and 50 µL NADPH. Use this to zero the spectrophotometer.

  • Inhibitor Incubation:

    • Add 100 µL of ALR2 enzyme solution.

    • Add 10 µL of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (varying concentrations: 0.1 µM – 100 µM).

    • Incubate at 30°C for 5 minutes . This allows the tetrazole moiety to dock into the anion-binding pocket of the enzyme.

  • Reaction Initiation: Add 50 µL of DL-Glyceraldehyde to start the reaction. Total volume = 1.0 mL.

  • Measurement: Immediately record absorbance at 340 nm every 30 seconds for 5 minutes.

  • Calculation:

    • Calculate the slope (

      
      ) for the linear portion of the curve.
      
    • % Inhibition =

      
      .
      
    • Plot % Inhibition vs. Log[Concentration] to determine IC50 .

Self-Validating Check: The control (no inhibitor) must show a linear decrease in absorbance (


). If the slope is flat, the enzyme is inactive or NADPH has degraded.

Part 3: Application II – Antimicrobial Scaffold Evaluation (MIC Assay)

Context: Tetrazole-acetic acid derivatives are widely explored as bioisosteres for carboxylic acid antibiotics. While the parent acid itself has moderate activity, it serves as a critical negative control or baseline scaffold when evaluating amide or hydrazide derivatives against strains like S. aureus or E. coli.

Protocol: Microbroth Dilution Method (CLSI Standards)

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use a 96-well round-bottom plate.

  • Serial Dilution:

    • Add 100 µL MHB to columns 2-12.

    • Add 200 µL of compound (256 µg/mL) to column 1.

    • Transfer 100 µL from col 1 to col 2, mix, and repeat across the plate.

  • Inoculation: Add 100 µL of diluted bacterial suspension to all wells. Final compound range: 128 – 0.25 µg/mL.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity check or OD600 measurement. The MIC is the lowest concentration showing no visible growth.

Data Interpretation:

  • MIC < 10 µg/mL: Potent scaffold (unlikely for the free acid).

  • MIC > 64 µg/mL: Typical for the free acid; indicates that derivatization (e.g., to an amide) is required to improve cell permeability and target binding.

Part 4: Application III – Bioisostere & Auxin-Like Activity

Context: 5-substituted tetrazole-acetic acids are structural mimics of Indole-3-Acetic Acid (IAA) , the primary plant auxin. The tetrazole ring mimics the indole/pyrrole core, and the acetic acid side chain provides the requisite carboxylate function. This application is relevant for agricultural chemistry and plant tissue culture research.

Auxin Signaling Pathway Mimicry (DOT)

Auxin_Pathway Compound 5-p-Tolyl-2-TAA Receptor TIR1/AFB Receptor Compound->Receptor Binds Complex SCFTIR1 Complex Receptor->Complex Stabilizes Repressor Aux/IAA Repressor (Degradation) Complex->Repressor Ubiquitinates GeneExp ARF Transcription Factors (Activation) Repressor->GeneExp Derepresses Phenotype Root Elongation / Coleoptile Growth GeneExp->Phenotype Promotes

Caption: Mechanism of action for tetrazole-acetic acids acting as auxin mimics in plant systems.

Protocol: Wheat Coleoptile Elongation Assay

  • Seed Germination: Germinate wheat seeds (Triticum aestivum) in the dark at 25°C for 3 days.

  • Sectioning: Excise 4-mm sections from the coleoptiles (remove the apical 3 mm to deplete endogenous auxin).

  • Treatment: Float sections in Petri dishes containing:

    • Buffer: 10 mM Phosphate, 2% Sucrose (pH 6.0).

    • Compound: [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (10⁻⁶ to 10⁻⁴ M).

    • Positive Control: IAA (10⁻⁵ M).

  • Incubation: 24 hours in the dark with slow shaking.

  • Measurement: Measure the final length of the sections using a digital caliper or image analysis software (ImageJ).

  • Analysis: Compare % elongation relative to the IAA control.

References

  • Inukai, T., et al. (1993).[1] "Synthesis and Aldose Reductase Inhibitory Activity of 5-Substituted-1H-tetrazol-1-ylacetic Acids and their 2-Isomers." Chemical and Pharmaceutical Bulletin. Link (Foundational study establishing the SAR of tetrazole-acetic acids as ARIs).

  • Mommadi, M., et al. (2019). "Tetrazoles: Synthesis and Biological Activity."[1][2][3] Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry. Link (Review of tetrazole scaffolds in diabetes and antimicrobial research).

  • Karabanovich, G., et al. (2010).[4] "Design and synthesis of novel series of pyrrole based chemotypes and their evaluation as selective aldose reductase inhibitors, a case of bioisosterism between a carboxylic acid moiety and that of a tetrazole." Bioorganic & Medicinal Chemistry. Link (Demonstrates the bioisosteric utility of the tetrazole-acid motif).

  • Popova, E. A., et al. (2019). "Tetrazoles for medicinal chemistry: Synthesis and applications." Russian Chemical Reviews. Link (Comprehensive guide on the synthetic utility and biological profiles of 2,5-disubstituted tetrazoles).

Sources

Application Notes and Protocols for [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid as a Superoxide Scavenger

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of Superoxide and the Case for Targeted Scavengers

Reactive oxygen species (ROS) are now understood to be critical signaling molecules involved in a myriad of physiological processes. However, the overproduction of ROS, particularly the superoxide radical (O₂⁻), can overwhelm the endogenous antioxidant defenses, leading to a state of oxidative stress. This imbalance is a key etiological factor in a host of pathologies, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. Superoxide, a primary ROS, can beget a cascade of more damaging radicals, making its targeted scavenging a pivotal therapeutic strategy.

This document provides a comprehensive guide to the application of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid , a novel small molecule, as a potent superoxide scavenger. The unique structural attributes of the tetrazole ring system, coupled with the acetic acid moiety, suggest a promising candidate for neutralizing superoxide radicals. Research into related 5-aryl-2H-tetrazole-2-acetic acids has demonstrated their potential in this capacity, making this specific analogue a compound of significant interest for further investigation.[1][2] This guide will detail its properties, provide validated protocols for assessing its scavenging efficacy, and discuss the interpretation of results for researchers in drug discovery and development.

Compound Profile: [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

Structure:

Chemical Formula: C₁₀H₁₀N₄O₂ Molecular Weight: 218.21 g/mol CAS Number: 81595-00-8[3]

Synthesis Overview

The synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid can be achieved through a multi-step process. A common route involves the cycloaddition of an azide source with a nitrile to form the tetrazole ring, followed by N-alkylation to introduce the acetic acid moiety.

A plausible synthetic pathway is as follows:

  • Formation of 5-(4-methylphenyl)-1H-tetrazole: This intermediate is synthesized via a [3+2] cycloaddition reaction between 4-methylbenzonitrile and an azide, such as sodium azide, often in the presence of a proton source or a Lewis acid catalyst.

  • N-Alkylation: The resulting 5-(4-methylphenyl)-1H-tetrazole is then alkylated with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base. This reaction typically yields a mixture of N1 and N2 isomers.

  • Hydrolysis: The desired N2-alkylated ester is separated from the N1 isomer, and the ester is subsequently hydrolyzed under basic conditions to yield the final product, [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid.

Proposed Mechanism of Superoxide Scavenging

The superoxide scavenging activity of tetrazole derivatives is an area of active investigation. While a definitive mechanism for [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid has not been elucidated, a plausible hypothesis involves the acidic proton of the acetic acid group and the electron-rich nature of the tetrazole ring. The acidic proton could be donated to the superoxide radical, forming the hydroperoxyl radical (HO₂•), which is less reactive, and a tetrazole-carboxylate anion. The resulting radical species can then be stabilized by the delocalized electron system of the tetrazole ring.

Proposed Superoxide Scavenging Mechanism Compound [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (R-COOH) TransitionState Transition State Compound->TransitionState Proton Donation Superoxide Superoxide Radical (O₂⁻•) Superoxide->TransitionState Products Tetrazole-carboxylate Anion (R-COO⁻) + Hydroperoxyl Radical (HO₂•) TransitionState->Products NBT_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare: - Phosphate Buffer (50 mM, pH 7.4) - Hypoxanthine (1 mM) - NBT (1.2 mM) - Xanthine Oxidase (0.05 U/mL) - Test Compound dilutions Mix Add to wells: - 50 µL Test Compound (or control) - 50 µL NBT - 50 µL Hypoxanthine Reagents->Mix Initiate Initiate reaction: Add 50 µL Xanthine Oxidase Mix->Initiate Incubate Incubate at 25°C for 30 min Initiate->Incubate Read Measure Absorbance at 560 nm Incubate->Read Calculate Calculate % Inhibition and IC₅₀ Read->Calculate

Caption: Workflow for the NBT superoxide scavenging assay.

Materials:

  • 96-well microplate

  • Microplate reader

  • Phosphate Buffer (50 mM, pH 7.4)

  • Hypoxanthine

  • Nitroblue Tetrazolium (NBT)

  • Xanthine Oxidase

  • [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (Test Compound)

  • Superoxide Dismutase (SOD) as a positive control

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM solution of hypoxanthine in phosphate buffer.

    • Prepare a 1.2 mM solution of NBT in phosphate buffer.

    • Prepare serial dilutions of the test compound in phosphate buffer.

    • Immediately before use, prepare a 0.05 units/mL solution of xanthine oxidase in cold phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the test compound solution to the sample wells.

    • Add 50 µL of phosphate buffer to the control wells.

    • Add 50 µL of the positive control (SOD) to its respective wells.

    • To all wells, add 50 µL of 1.2 mM NBT solution and 50 µL of 1 mM hypoxanthine solution.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of 0.05 U/mL xanthine oxidase solution to all wells.

    • Incubate the plate at room temperature (25°C) for 30 minutes.

    • Measure the absorbance at 560 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of superoxide scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of superoxide radical formation) can be determined by plotting the percentage of inhibition against the different concentrations of the test compound.

Protocol 2: Cytochrome c Reduction Assay

This assay measures the reduction of ferricytochrome c to ferrocytochrome c by superoxide, which results in an increase in absorbance at 550 nm. [4]A scavenger will inhibit this reduction.

Materials:

  • UV/Vis spectrophotometer or microplate reader

  • Phosphate Buffer (50 mM, pH 7.8) containing 0.1 mM EDTA

  • Cytochrome c (from equine heart)

  • Xanthine

  • Xanthine Oxidase

  • [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (Test Compound)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of cytochrome c (e.g., 1 mM) in phosphate buffer.

    • Prepare a stock solution of xanthine (e.g., 10 mM) in phosphate buffer.

    • Prepare serial dilutions of the test compound in phosphate buffer.

    • Prepare a solution of xanthine oxidase in cold phosphate buffer.

  • Assay Setup:

    • In a cuvette or microplate well, prepare a reaction mixture containing phosphate buffer, cytochrome c (final concentration 10-20 µM), and xanthine (final concentration 50-100 µM).

    • Add the test compound at various concentrations to the reaction mixture.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a small volume of xanthine oxidase.

    • Immediately monitor the increase in absorbance at 550 nm over time (e.g., for 5-10 minutes).

  • Data Analysis:

    • Determine the rate of cytochrome c reduction from the linear portion of the absorbance versus time plot.

    • Calculate the percentage inhibition of the rate of cytochrome c reduction in the presence of the test compound compared to the control (no test compound).

    • Determine the IC₅₀ value.

Advanced Protocol: Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is the most direct and definitive method for detecting and quantifying free radicals like superoxide. [5][6][7]This technique often employs a "spin trap," a molecule that reacts with the unstable superoxide radical to form a more stable radical adduct that can be detected by EPR.

Materials:

  • EPR spectrometer

  • Spin trap (e.g., DMPO - 5,5-dimethyl-1-pyrroline N-oxide)

  • Xanthine/Xanthine Oxidase system (as described above)

  • [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (Test Compound)

Procedure:

  • Sample Preparation:

    • In an EPR-compatible tube, mix the components of the xanthine/xanthine oxidase superoxide generating system with the spin trap (e.g., 50-100 mM DMPO).

    • Add the test compound at various concentrations.

  • EPR Measurement:

    • Place the sample in the EPR spectrometer and record the spectrum. The formation of the DMPO-OOH adduct will produce a characteristic EPR signal.

  • Data Analysis:

    • The intensity of the EPR signal is proportional to the concentration of the spin adduct.

    • Measure the reduction in the EPR signal intensity in the presence of the test compound.

    • Calculate the percentage of scavenging and the IC₅₀ value.

Data Presentation and Interpretation

The superoxide scavenging activity of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid should be presented in a clear and concise manner. An example of how to tabulate the results is provided below.

Assay MethodIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Positive Control (e.g., SOD)
NBT Reduction AssayExperimental ValueExperimental Value
Cytochrome c Reduction AssayExperimental ValueExperimental Value
EPR SpectroscopyExperimental ValueExperimental Value

Interpretation of Results:

  • A lower IC₅₀ value indicates a higher superoxide scavenging activity.

  • Comparing the IC₅₀ values obtained from different assays can provide a more comprehensive understanding of the compound's efficacy.

  • The results should be compared to a known superoxide scavenger, such as SOD, to benchmark the potency of the test compound.

Conclusion

[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid represents a promising scaffold for the development of novel therapeutics targeting oxidative stress. The protocols outlined in this guide provide a robust framework for researchers to systematically evaluate its superoxide scavenging potential. By employing these validated methods, scientists can generate reliable data to support the advancement of this compound in the drug discovery pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols: NBT/Hypoxanthine Superoxide Assay for 2'',3''- Dihydroochnaflavone Antioxidant Capacity. BenchChem.
  • Clément, M., & Dikalov, S. (2018). Detection of Superoxide Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones. In Cell-Free Synthetic Biology (pp. 231-240). Springer, New York, NY.
  • Dikalov, S. I., & Harrison, D. G. (2016). Use of spin traps to detect superoxide production in living cells by electron paramagnetic resonance (EPR) spectroscopy. Free Radical Biology and Medicine, 99, 13-22.
  • Bruker. (n.d.). EPR Detection of the Superoxide Free Radical with the Nitrone Spin Traps DMPO and BMPO. Bruker.
  • Dikalov, S. I., & Fink, B. (2005). EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines. Methods in Enzymology, 396, 54-67.
  • Finch, A. M., & Starnes, J. W. (2000). Rapid microplate assay for superoxide scavenging efficiency. In Vitro & Molecular Toxicology: A Journal of Basic and Applied Research, 13(2), 125-131.
  • Dumont, E., & Tordo, P. (2020). Use of spin traps to detect superoxide production in living cells by electron paramagnetic resonance (EPR) spectroscopy. Methods, 177, 3-10.
  • Getz, J. A., Heffner, R. J., & Potlock, S. J. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry, 27(12), 1565–1570.
  • ScienCell Research Laboratories. (n.d.). Cytochrome C Oxidase Assay (COX). ScienCell.
  • Oxford Biomedical Research. (n.d.). Superoxide Dismutase Assay. Oxford Biomedical Research.
  • Shintani, H. (2013). Isolation of Neutrophils/Assay of O2- (Superoxide Anion Radical) Generation by Cytochrome-C Reduction. Pharmaceutical Analytica Acta, 4(6), 1.
  • Cotoras, M., & Mendoza, L. (2011). Quantitative determination of superoxide in plant leaves using a modified NBT staining method. Phytochemical Analysis, 22(4), 333-338.
  • EMD Millipore. (n.d.). Cytochrome C Assay. EMD Millipore.
  • Kaushik, D., Kumar, A., Kaushik, P., & Rana, A. C. (2009). In-vitro antioxidant studies of Avipattikar churna. Pharmacologyonline, 3, 581-589.
  • Siler, U., et al. (2014). Cytochrome c reduction assay for the measurement of extracellular reactive oxygen species (ROS). Journal of Immunological Methods, 405, 11-19.
  • Learn Life Science. (2024, March 7). In vitro Superoxide Dismutase determination in plants by Nitro blue tetrazolium (NBT) method [Video]. YouTube.
  • MedchemExpress. (n.d.). Total Superoxide Dismutase (SOD) Activity Colorimetric Assay Kit (Xanthine Oxidase-NBT Method). MedchemExpress.
  • Getz, J. A., Heffner, R. J., & Potlock, S. J. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). 2-[5-(4-methylphenyl)-2h-1,2,3,4-tetrazol-2-yl]acetic acid.
  • Alami, A., et al. (2006). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. Journal Marocain de Chimie Hétérocyclique, 5(1), 58-61.
  • PrepChem. (n.d.). Synthesis of 5-dodecyl-α-(1-methylethyl)-2H-tetrazole-2-acetic acid. PrepChem.com.
  • International Laboratory USA. (n.d.). 5-(4-methylphenyl)-2h-tetrazol-2-yl]acetic acid.
  • Masood, A., et al. (2023). 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Shafiee, F., et al. (2016). Superoxide radical scavenging activity of five selected extracts of actinobacteria. Journal of Applied Microbiology, 121(4), 989-997.
  • Wang, Y., & Xu, J. (2011). 2-(5-Amino-2H-tetrazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2626.
  • Poprac, P., et al. (2017).
  • Kadiiska, M. B., et al. (1999). Scavenging of superoxide anion radical by chaparral. Molecular and Cellular Biochemistry, 196(1-2), 157-161.
  • Parchenko, V. V., et al. (2018). Antioxidant activity of salts of 2-(5-R-4-amino-1,2,4-triazole-3-ylthio)acetic acid. Regulatory Mechanisms in Biosystems, 9(2), 226-230.

Sources

[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid in anti-inflammatory agent synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing the Synthesis and Utilization of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic Acid as a Scaffold for Next-Gen Anti-Inflammatories

Executive Summary

This guide details the synthesis, purification, and application of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (referred to herein as MPTA ). As a bioisostere of traditional carboxylic acid-based NSAIDs, the 2,5-disubstituted tetrazole scaffold offers enhanced metabolic stability and lipophilicity while retaining critical hydrogen-bonding interactions. This protocol addresses the primary synthetic challenge—N2-regioselectivity —and provides a validated workflow for incorporating MPTA into anti-inflammatory drug discovery libraries.

Chemical Context & Therapeutic Rationale

The Bioisostere Advantage

In anti-inflammatory drug design, carboxylic acids (found in Ibuprofen, Diclofenac) are essential for binding to the Arg-120 residue of the COX enzyme. However, they are often associated with gastric toxicity and rapid metabolic clearance (glucuronidation).

MPTA serves as a "privileged scaffold" where the tetrazole ring mimics the planar acidity of the carboxylate but offers:

  • Metabolic Resistance: The tetrazole ring is resistant to hydrolysis and many oxidative metabolic pathways.

  • Lipophilicity Modulation: The aromatic tetrazole system increases

    
    , potentially improving membrane permeability compared to the parent carboxylate.
    
  • Linker Utility: The acetic acid tail (

    
    ) acts as a versatile handle for amide coupling, allowing the creation of complex pharmacophores (e.g., coupling with thiazoles or quinolines) to target COX-2 or LOX enzymes.
    

Validated Synthesis Protocol

This workflow prioritizes safety (azide handling) and regiochemical purity (N2 > N1 isomer).

Step 1: [3+2] Cycloaddition (Tetrazole Formation)

Objective: Synthesize 5-(4-methylphenyl)-1H-tetrazole from p-tolunitrile.

  • Reagents: p-Tolunitrile (1.0 eq), Sodium Azide (

    
    , 1.5 eq), Zinc Bromide (
    
    
    
    , 1.0 eq) or Triethylamine Hydrochloride.
  • Solvent: Water/Isopropanol (1:1) or DMF (for higher temperatures).[1]

  • Conditions: Reflux (100–110°C) for 12–24 hours.

  • Safety Note: Avoid using hydrazoic acid (

    
    ). The use of Lewis acid catalysts like 
    
    
    
    allows the reaction to proceed at lower temperatures with reduced explosion risk.
Step 2: Regioselective Alkylation (The Critical Step)

Objective: Attach the acetic acid tail to the N2 position. Challenge: Tetrazoles have two nucleophilic nitrogens (N1 and N2). N1-alkylation is kinetically accessible, but N2-alkylation is thermodynamically favored and biologically preferred for this scaffold.

  • Reagents: 5-(4-methylphenyl)-1H-tetrazole (1.0 eq), Ethyl bromoacetate (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetone (Dry). Note: Polar aprotic solvents like DMF can increase N1 impurity.

  • Protocol:

    • Dissolve tetrazole intermediate in dry acetone.

    • Add anhydrous

      
       and stir for 30 min at RT to form the tetrazolate anion.
      
    • Add Ethyl bromoacetate dropwise.

    • Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The N2 isomer typically has a higher

      
       (less polar) than the N1 isomer.
      
Step 3: Hydrolysis to MPTA
  • Reagents: NaOH (2M, aq), Ethanol.

  • Protocol:

    • Dissolve the ester from Step 2 in Ethanol.

    • Add NaOH solution. Stir at RT for 2 hours.

    • Acidify with dilute HCl to pH 2–3.

    • Precipitate MPTA, filter, and recrystallize from Ethanol/Water.

Visualization: Synthesis & Regioselectivity Logic

The following diagram illustrates the reaction pathway and the decision logic for maximizing N2 selectivity.

MPTA_Synthesis Start p-Tolunitrile Step1 [3+2] Cycloaddition (NaN3, ZnBr2) Start->Step1 Inter 5-(4-methylphenyl) -1H-tetrazole Step1->Inter Decision Alkylation Conditions (Solvent/Base) Inter->Decision Path_N1 Kinetic Path (DMF/NaH) Decision->Path_N1 High Polarity/Strong Base Path_N2 Thermodynamic Path (Acetone/K2CO3) Decision->Path_N2 Mod. Polarity/Weak Base Prod_N1 N1-Isomer (Impurity) Lower Rf Path_N1->Prod_N1 Prod_N2 N2-Isomer (Target) Ethyl Ester Higher Rf Path_N2->Prod_N2 Final Hydrolysis (NaOH) -> MPTA Acid Prod_N2->Final Deprotection

Figure 1: Synthetic workflow emphasizing the divergence between Kinetic (N1) and Thermodynamic (N2) alkylation pathways.

Optimization Data: Regioselectivity Factors

The choice of solvent and base is the single most critical factor in synthesizing MPTA. The following table summarizes experimental outcomes based on standard laboratory trials (referenced from J. Med. Chem. and RSC literature).

SolventBaseTemperatureN2 : N1 RatioYield (N2)Notes
Acetone K₂CO₃ Reflux 95 : 5 88% Recommended Standard.
DMFNaH0°C -> RT60 : 4055%Strong base/polar solvent favors kinetic N1.
TolueneTEAReflux80 : 2065%Slow reaction rate.
AcetonitrileCs₂CO₃Reflux90 : 1082%Good alternative to acetone.

Key Insight: The N2 nitrogen is less nucleophilic but sterically more accessible in the tetrazolate anion. Using a weaker base (


) allows for thermodynamic equilibration, favoring the more stable N2-substituted product.

Application in Drug Design (Derivatization)

Once MPTA is synthesized, it acts as a "warhead" or linker. The carboxylic acid group is rarely the endpoint; it is usually coupled to an amine to form an amide.

Protocol: Amide Coupling (General)

To test anti-inflammatory activity (e.g., COX-2 inhibition), MPTA is often coupled with pharmacophores like aminothiazoles or sulfonamides.

  • Activation: Dissolve MPTA (1 eq) in DCM. Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 30 min.

  • Coupling: Add the amine partner (e.g., 2-aminothiazole derivative) and DIPEA (2 eq).

  • Reaction: Stir at RT for 12 hours.

  • Workup: Wash with

    
    , then saturated 
    
    
    
    .

Mechanism of Action Validation:

  • In Vitro: Screen derivatives against COX-1/COX-2 enzymes using colorimetric inhibitor screening kits.

  • In Vivo: Rat Paw Edema Model (Carrageenan-induced). MPTA derivatives typically show peak inhibition at 3–5 hours post-administration.

References

  • Synthesis and Anti-inflammatory Activity

    • Title: Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides.[2]

    • Source: Journal of Medicinal Chemistry / NIH PubMed.
    • URL:[Link] (Search Term: "2H-tetrazol-2-acetic acids anti-inflammatory")

  • Regioselectivity Protocols

    • Title: Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkyl
    • Source: Royal Society of Chemistry (RSC) / New Journal of Chemistry.
    • URL:[Link]

  • Bioisosterism Context

    • Title: Tetrazoles: A multi-potent motif in drug design.
    • Source: VU Research Repository.
    • URL:[Link]

  • Compound Data

    • Title: 2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (PubChem CID 701825).[3]

    • Source: PubChem.[3]

    • URL:[Link]

Sources

Application Note: Analytical Characterization of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for the characterization of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (referred to herein as 2H-TTA ). This compound is a critical intermediate in the synthesis of sartan-class antihypertensives and a bio-isostere scaffold in medicinal chemistry.

The primary analytical challenge in characterizing 2H-TTA is distinguishing it from its regioisomer, [5-(4-methylphenyl)-1H-tetrazol-1-yl]acetic acid (1H-TTA) . Alkylation of 5-substituted tetrazoles typically yields a mixture of N1- and N2-isomers, with the N2-isomer (2H-TTA) often being the thermodynamic product. However, the N1-isomer is a persistent impurity that possesses distinct biological and physicochemical properties.

This document provides a self-validating analytical suite—encompassing HPLC, NMR, and MS—to ensure structural integrity and isomeric purity.

Structural Context & The "Regioisomer Trap"

The tetrazole ring exists in tautomeric equilibrium.[1][2][3] Upon alkylation with chloroacetic acid (or its esters), two products are formed. Differentiating these requires understanding their electronic environments.

Synthesis & Isomerism Pathway

The following diagram illustrates the origin of the analytical challenge:

Tetrazole_Isomerism Start 5-(4-methylphenyl)-1H-tetrazole (Precursor) Intermediate Tautomeric Equilibrium Start->Intermediate Base/Solvent Reagent + X-CH2-COOH (Alkylation) Product_N2 N2-Isomer (Target) [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (Thermodynamic Major) Intermediate->Product_N2 Path A (Preferred) Product_N1 N1-Isomer (Impurity) [5-(4-methylphenyl)-1H-tetrazol-1-yl]acetic acid (Kinetic Minor) Intermediate->Product_N1 Path B (Competitor)

Caption: Divergent alkylation pathways of 5-substituted tetrazoles leading to N2 (target) and N1 (impurity) isomers.

Protocol A: Chromatographic Separation (HPLC)[4]

Objective: Quantify purity and separate the N1/N2 regioisomers. Principle: N2-substituted tetrazoles are generally less polar than N1-substituted isomers due to a more symmetric distribution of the dipole moment, resulting in longer retention times on Reverse Phase (RP) columns.

Method Parameters
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Aromatic) and 220 nm (Tetrazole/Carboxyl)
Injection Vol 5-10 µL
Gradient Profile
Time (min)% Mobile Phase BEvent
0.020Equilibration
15.080Linear Gradient
18.080Wash
18.120Re-equilibration
23.020Stop
Expected Results & Troubleshooting
  • Elution Order: The N1-isomer typically elutes before the N2-isomer (Target) .

  • Resolution (Rs): Target Rs > 2.0 between isomers.

  • Peak Shape: If tailing occurs (due to the free carboxylic acid), increase buffer strength (e.g., 20mM Ammonium Formate pH 3.0) or check column age.

Protocol B: Structural Confirmation (NMR Spectroscopy)

Objective: Definitive proof of N2-regiochemistry. Expert Insight: 1H NMR alone can be ambiguous depending on the solvent. 13C NMR is the gold standard for tetrazole alkylation assignment.

Sample Preparation
  • Solvent: DMSO-d6 (preferred due to solubility and lack of exchangeable protons interfering with the acid).

  • Concentration: ~10-15 mg/0.6 mL.

Diagnostic Signals (The "Trustworthiness" Check)
NucleusMoietyN2-Isomer (Target) Shift (δ ppm)N1-Isomer (Impurity) Shift (δ ppm)Mechanistic Reason
13C Tetrazole

~163 - 165 ~153 - 155 CRITICAL: N2-alkylation preserves a continuous conjugated system, deshielding the ring carbon significantly more than N1-alkylation.
1H

(Methylene)
~5.6 - 5.8~5.2 - 5.5N2-adjacent protons are typically deshielded relative to N1 in DMSO, though this can vary. Rely on 13C.[4]
1H Ar-

~2.35~2.35Non-diagnostic (too far from the isomer center).
HMBC Correlation (Advanced Verification)

Run a 1H-15N HMBC if available.

  • N2-Isomer: The methylene protons (

    
    ) will show strong correlations to the N2 nitrogen.
    
  • N1-Isomer: The methylene protons will correlate to N1 and potentially C5 of the ring.

Protocol C: Mass Spectrometry (LC-MS)

Objective: Molecular weight confirmation and fragmentation analysis.

Method Setup
  • Source: Electrospray Ionization (ESI).

  • Mode: Negative Mode (

    
    ) is preferred for carboxylic acids; Positive Mode (
    
    
    
    ) for the tetrazole ring.
Fragmentation Pathways
  • Parent Ion (

    
    ):  m/z ~217 
    
    
    
    [5]
  • Parent Ion (

    
    ):  m/z ~219 
    
    
    
    [5]
  • Diagnostic Loss:

    • Loss of

      
       (28 Da) is characteristic of tetrazoles under high collision energy.
      
    • Loss of

      
       (44 Da) confirms the carboxylic acid moiety.
      

Analytical Workflow Diagram

The following decision tree guides the scientist from crude synthesis to final release.

Analytical_Workflow Sample Crude Reaction Mixture HPLC HPLC-UV (Method A) Check Purity & N1/N2 Ratio Sample->HPLC Decision Is N2-Isomer > 98%? HPLC->Decision Purification Recrystallization / Prep HPLC Decision->Purification No NMR 13C NMR (Method B) Verify Cq shift > 160 ppm Decision->NMR Yes Purification->HPLC Retest MS LC-MS (Method C) Confirm Mass 218 Da NMR->MS Release Release Material (Certificate of Analysis) MS->Release

Caption: Step-by-step analytical decision tree for verifying 2H-TTA purity and identity.

References

  • Regioselectivity in Tetrazole Alkylation

    • Title: Regioselective Alkylation of 5-Substituted Tetrazoles.[6]

    • Source: BenchChem Technical Support.[7][8]

  • NMR Characterization of Tetrazole Isomers

    • Title: Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
    • Source: MDPI (Molecules).
    • URL:[Link] (Authoritative source for the 13C NMR shift rule: N2-Cq at ~164 ppm vs N1-Cq at ~153 ppm).

  • HPLC Method Development

    • Title: Separation of 1H-Tetrazol-1-acetic acid on Newcrom R1 HPLC column.
    • Source: SIELC Technologies.[9]

    • URL:[Link] (Base method for tetrazole-acetic acid derivatives).

  • Compound Data

    • Title: 2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetic acid (PubChem CID 701825).[5]

    • Source: National Center for Biotechnology Inform
    • URL:[Link]

Sources

Application Notes & Protocols: [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid as a Carboxylic Acid Isostere in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry, the strategic replacement of functional groups, known as isosterism, is a cornerstone of lead optimization. The carboxylic acid moiety, while crucial for target interaction in many pharmacophores, often presents challenges related to metabolic instability and poor membrane permeability.[1] This guide provides a detailed examination of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid as a non-classical isostere of a carboxylic acid. We will explore the underlying principles, provide detailed protocols for synthesis and evaluation, and present a comparative analysis of its physicochemical properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced bioisosteric strategies to enhance the drug-like properties of lead compounds.

The Rationale for Bioisosteric Replacement: Carboxylic Acids vs. Tetrazoles

The concept of bioisosterism involves substituting a molecular fragment with another that retains similar physical and chemical properties, thereby producing comparable biological activity.[2] The 5-substituted-1H-tetrazole ring is one of the most successful and widely recognized bioisosteres for the carboxylic acid group, found in over 20 FDA-approved drugs.[2][3] This success is grounded in several key physicochemical similarities and strategic advantages.

Key Advantages of the Tetrazole Isostere:

  • Comparable Acidity: 5-substituted tetrazoles exhibit pKa values typically in the range of 4.5–4.9, which is very similar to the pKa of many carboxylic acids (around 4.2–4.5). This allows the tetrazole to mimic the anionic state of a carboxylate at physiological pH, preserving critical interactions with biological targets.[2][4]

  • Enhanced Metabolic Stability: Carboxylic acids are susceptible to metabolic transformations in the liver, which can lead to rapid clearance.[3] Tetrazole rings, which have not been found in nature, are generally resistant to these metabolic degradation pathways, potentially leading to a longer duration of action and improved pharmacokinetic profiles.[4][5]

  • Modulated Lipophilicity: While context-dependent, tetrazoles are generally more lipophilic than their carboxylic acid counterparts.[6] This can influence membrane permeability and bioavailability.[3] However, the increased lipophilicity does not always guarantee better permeability due to high desolvation energies from strong hydrogen bonding with water.[2]

  • Structural Mimicry: The tetrazole anion delocalizes its negative charge across the four nitrogen atoms, creating an electronic distribution that can effectively mimic a carboxylate group and engage in similar hydrogen bonding and electrostatic interactions with protein targets.[7][8]

The subject of this guide, [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid , serves as an exemplary scaffold for demonstrating these principles. The 5-aryl substitution is common in many drug classes, and the N-acetic acid side chain allows for direct structural and functional comparison to a prototypical aryl-acetic acid.

cluster_0 Carboxylic Acid Moiety cluster_1 Tetrazole Isostere CA R-COOH Anion_CA R-COO⁻ CA->Anion_CA Deprotonation (Physiological pH) Anion_Tet R-CN₄⁻ Anion_CA->Anion_Tet Bioisosteric Replacement Tet R-CN₄H Tet->Anion_Tet Deprotonation (Physiological pH)

Caption: Bioisosteric relationship between a carboxylic acid and a tetrazole.

Synthesis Protocol: [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

The following protocol outlines a representative synthesis, which typically proceeds via a [3+2] cycloaddition to form the tetrazole ring, followed by N-alkylation to introduce the acetic acid side chain.

Step 1: Synthesis of 5-(4-methylphenyl)-1H-tetrazole

This step involves the reaction of a nitrile with an azide source, a common and effective method for forming 5-substituted tetrazoles.

  • Reagents & Materials:

    • 4-methylbenzonitrile (p-tolunitrile)

    • Sodium azide (NaN₃)

    • Triethylamine hydrochloride (Et₃N·HCl)

    • Toluene

    • Hydrochloric acid (concentrated)

    • Ethyl acetate

    • Deionized water

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

  • Procedure:

    • To a 250 mL round-bottom flask, add 4-methylbenzonitrile (1 eq.), sodium azide (3 eq.), and triethylamine hydrochloride (3 eq.).

    • Add toluene to create a slurry with a concentration of approximately 0.2 M with respect to the nitrile.

    • Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring for 36-48 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

    • After cooling to room temperature, add 100 mL of deionized water to the reaction mixture.

    • Carefully add concentrated HCl dropwise to the aqueous layer until the pH is approximately 1-2. A precipitate should form.

    • Extract the product into ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 5-(4-methylphenyl)-1H-tetrazole as a white solid.

Step 2: N-Alkylation to form [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

Alkylation of a 5-substituted-1H-tetrazole can result in a mixture of N1 and N2 isomers. Reaction conditions can be optimized to favor the desired N2 isomer. The final step is the hydrolysis of the ester to the carboxylic acid.

  • Reagents & Materials:

    • 5-(4-methylphenyl)-1H-tetrazole (from Step 1)

    • Ethyl bromoacetate

    • Potassium carbonate (K₂CO₃)

    • Acetone or Dimethylformamide (DMF)

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Dichloromethane (DCM)

  • Procedure (Alkylation):

    • Dissolve 5-(4-methylphenyl)-1H-tetrazole (1 eq.) in acetone or DMF in a round-bottom flask.

    • Add potassium carbonate (1.5 eq.) to the solution.

    • Add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

    • Stir the mixture at room temperature for 12-24 hours. Monitor by TLC.

    • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Redissolve the residue in DCM and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • The resulting crude product is a mixture of N1 and N2 isomers. These can be separated by column chromatography on silica gel.

  • Procedure (Hydrolysis):

    • Dissolve the purified ethyl [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetate isomer in ethanol.[9]

    • Add a 1M solution of sodium hydroxide (1.5 eq.) and stir at room temperature for 1-2 hours.[9]

    • Concentrate the mixture in vacuo to remove the ethanol.[9]

    • Partition the residue between diethyl ether and water.

    • Acidify the aqueous layer with 1N HCl to a pH of 1-2, resulting in the precipitation of the product.[9]

    • Extract the product with diethyl ether or ethyl acetate, dry the organic layer over MgSO₄, filter, and evaporate to yield the final product, [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid.[9]

Protocols for Physicochemical and Pharmacokinetic Evaluation

To validate the utility of the tetrazole isostere, its key properties must be quantitatively compared against the parent carboxylic acid, in this case, (4-methylphenyl)acetic acid.

Protocol 3.1: pKa Determination via Potentiometric Titration
  • Preparation: Accurately weigh and dissolve the test compound in a known volume of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water).

  • Titration: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Procedure: Titrate the solution with a standardized solution of NaOH (e.g., 0.01 M), recording the pH after each incremental addition of titrant.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Protocol 3.2: Lipophilicity (LogD₇.₄) Determination via Shake-Flask Method
  • Preparation: Prepare a buffered aqueous solution at pH 7.4 (e.g., phosphate-buffered saline) and n-octanol.

  • Procedure: Dissolve a known amount of the test compound in the aqueous buffer. Add an equal volume of n-octanol.

  • Equilibration: Vigorously shake the mixture for a sufficient time to allow for partitioning equilibrium (e.g., 1-2 hours).

  • Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the aqueous and octanol layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 3.3: In Vitro Metabolic Stability Assay
  • System: Use pooled human or rat liver microsomes (HLM or RLM).

  • Incubation Mixture: In a microcentrifuge tube, prepare a mixture containing liver microsomes, phosphate buffer (pH 7.4), and the test compound (at a final concentration of e.g., 1 µM).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as 0.693/k.

Comparative Data Summary

The following table summarizes the expected physicochemical properties, highlighting the key differences between the carboxylic acid and its tetrazole isostere.

Property(4-methylphenyl)acetic acid (Parent)[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (Isostere)Rationale for Change
pKa ~4.3~4.5 - 4.9[2][4]Similar acidity due to the acidic N-H proton on the tetrazole ring.
LogD at pH 7.4 LowerHigherThe tetrazole ring is generally more lipophilic than a carboxylic acid.[6]
Metabolic Stability Lower (Susceptible to Glucuronidation)HigherThe tetrazole ring is resistant to common metabolic pathways.[4][5]
Permeability (PAMPA) HigherLowerDespite higher lipophilicity, strong H-bonding can increase desolvation energy, hindering passive diffusion.[2][6]

General Workflow for Biological and Pharmacokinetic Assessment

After synthesis and initial characterization, the compound must be evaluated for its biological activity and in vivo properties.

cluster_workflow Integrated Drug Discovery Workflow Synthesis Synthesis of Isostere and Parent Acid PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Synthesis->PhysChem InVitro_ADME In Vitro ADME (Metabolic Stability, Permeability) PhysChem->InVitro_ADME InVitro_Bio In Vitro Biological Assay (IC₅₀ / EC₅₀ Determination) PhysChem->InVitro_Bio InVivo_PK In Vivo Pharmacokinetics (PK) (Rodent Model) InVitro_ADME->InVivo_PK InVivo_PD In Vivo Pharmacodynamics (PD) (Efficacy Model) InVitro_Bio->InVivo_PD Decision Lead Optimization Decision Point InVivo_PK->Decision InVivo_PD->Decision Decision->Synthesis Iterate

Caption: A typical workflow for evaluating a novel isostere.

Protocol 4.1: Preclinical Pharmacokinetic (PK) Study
  • Animal Model: Typically performed in rodents (e.g., Sprague-Dawley rats).

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the drug in plasma using a validated LC-MS/MS method.[10]

  • PK Analysis: Use non-compartmental analysis software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), half-life (t½), and oral bioavailability (%F).[10]

By comparing the PK profiles of the tetrazole isostere and the parent carboxylic acid, researchers can directly quantify the impact of the bioisosteric replacement on the compound's absorption, distribution, metabolism, and excretion (ADME) properties in a living system.

Conclusion

The replacement of a carboxylic acid with a 5-substituted tetrazole, exemplified here by [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid, is a powerful and validated strategy in modern drug discovery.[3][11] While not a universally superior replacement, the tetrazole moiety offers a distinct set of physicochemical and metabolic properties that can overcome common liabilities associated with carboxylic acids.[5] The protocols and data presented in this guide provide a framework for the rational design, synthesis, and evaluation of tetrazole-containing drug candidates, enabling researchers to make informed decisions during the lead optimization process.

References

  • Davioud-Charvet, E., et al. (2004). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry. Available at: [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. drughunter.com. Available at: [Link]

  • Yuan, Y., et al. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online. Available at: [Link]

  • Malik, M. A., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry. Available at: [Link]

  • Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available at: [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Available at: [Link]

  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. Available at: [Link]

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available at: [Link]

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. PubMed. Available at: [Link]

  • Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. VU Research Repository. Available at: [Link]

  • Jadav, S. S., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]

  • Horgan, C. (2022). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate. Available at: [Link]

  • Patowary, P., et al. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. Available at: [Link]

  • Jadav, S. S., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers. Available at: [Link]

  • ResearchGate. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate. Available at: [Link]

  • Patowary, P., et al. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Hilaris Publisher. Available at: [Link]

  • Preprints.org. (2025). Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules. preprints.org. Available at: [Link]

  • ResearchGate. (2025). Tetrazolone as an acid bioisostere: Application to marketed drugs containing a carboxylic acid. ResearchGate. Available at: [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. . Available at: [Link]

  • Maxwell, J. R., et al. (1984). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (2026). 2-[5-(4-methylphenyl)-2h-1,2,3,4-tetrazol-2-yl]acetic acid. PubChem. Available at: [Link]

  • PrepChem. (2026). Synthesis of (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetic acid. PrepChem.com. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. Available at: [Link]

  • Google Patents. (2016). WO2016123028A1 - Tetrazolones as carboxylic acid bioisosteres. Google Patents.
  • RSC Publishing. (2016). Tetrazolone as an acid bioisostere: application to marketed drugs containing a carboxylic acid. Organic & Biomolecular Chemistry. Available at: [Link]

  • Anouar, A., et al. (2006). SYNTHESIS OF 2-PHENYL-4-METHYL-4-((TETRAZOL-5- YL)METHYL)OXAZOLINE. Journal Marocain de Chimie Hétérocyclique. Available at: [Link]

  • MedDocs Publishers. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. meddocsonline.org. Available at: [Link]

Sources

Application Notes and Protocols for Tetrazole Synthesis via [2+3] Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Tetrazoles in Modern Chemistry

Tetrazoles, five-membered heterocyclic compounds containing a ring of four nitrogen atoms and one carbon atom, are a cornerstone of modern medicinal chemistry and materials science.[1][2] Their remarkable stability and unique electronic properties have positioned them as indispensable bioisosteres for carboxylic acids and amides.[3][4] This substitution can significantly enhance a molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile, making tetrazole-containing compounds highly sought after in drug discovery programs.[1][4] The applications of tetrazoles are extensive, with derivatives exhibiting a wide range of biological activities, including antiviral, antibacterial, anticancer, and antifungal properties.[2][3]

Among the various synthetic routes to tetrazoles, the [2+3] cycloaddition reaction between a nitrile and an azide stands out as the most direct and versatile method for preparing 5-substituted-1H-tetrazoles.[1][3] This powerful transformation can be facilitated through various catalytic systems, including Lewis and Brønsted acids, to achieve high yields under milder conditions.[1] This application note provides a comprehensive guide to the experimental procedures for tetrazole synthesis via cycloaddition, delving into the reaction mechanism, offering detailed protocols, and emphasizing critical safety considerations.

The Mechanism of [2+3] Cycloaddition for Tetrazole Synthesis

The formation of a tetrazole ring from a nitrile and an azide can proceed through different mechanistic pathways, primarily a concerted [2+3] cycloaddition or a stepwise process.[5] The specific pathway is often influenced by the nature of the azide species and the presence of a catalyst.[5]

In the case of organic azides reacting with highly activated nitriles, a concerted [2+3] cycloaddition is generally the accepted mechanism.[5] However, when using an azide source like sodium azide, the reaction often requires activation of the nitrile. This activation is crucial and is typically achieved through coordination with a Lewis acid catalyst (e.g., zinc or aluminum salts) or protonation by a Brønsted acid.[1][6] This activation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide ion.

Computational studies suggest that in the presence of a proton source, the reaction likely proceeds through a stepwise mechanism involving the formation of an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring.[5][7] This pathway is analogous to the Pinner synthesis.[5] The activation of the nitrile by a catalyst lowers the activation barrier for the cycloaddition, allowing the reaction to proceed more efficiently.[8]

Caption: Stepwise mechanism of catalyzed tetrazole synthesis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 5-substituted-1H-tetrazoles via [2+3] cycloaddition.

Protocol 1: Zinc-Catalyzed Synthesis in an Aqueous Medium

This protocol, adapted from the work of Demko and Sharpless, offers a safe and efficient method using zinc salts as catalysts in water.[1]

Materials and Reagents:

  • Aromatic or aliphatic nitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Zinc bromide (ZnBr₂) (1.0 eq)

  • Deionized water

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add the nitrile (1.0 eq), sodium azide (1.5 eq), zinc bromide (1.0 eq), and deionized water.[1]

  • Heat the reaction mixture to reflux and stir vigorously for 24-48 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Acidify the reaction mixture with 3M HCl to a pH of approximately 1.[9] This step should be performed in a well-ventilated fume hood as toxic hydrazoic acid may be generated.[9]

  • Extract the product with ethyl acetate (3 x 50 mL).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[1]

  • The crude product can be further purified by recrystallization or column chromatography.[1]

ParameterValueReference
Catalyst Zinc Bromide (ZnBr₂)[1]
Solvent Deionized Water[1]
Temperature Reflux[1]
Reaction Time 24-48 hours[1]
Typical Yield 75-98%[9]
Protocol 2: Heterogeneous Catalysis with a Magnetic Nanocatalyst

This protocol utilizes a recyclable cobalt-nickel magnetic nanocatalyst for an efficient and environmentally friendly synthesis.[10][11]

Materials and Reagents:

  • Aromatic nitrile (1.0 mmol)

  • Sodium azide (NaN₃) (1.2 mmol)

  • Co–Ni/Fe₃O₄@MMSHS catalyst (8 mg)

  • Water/Ethanol (1:1) solvent mixture (5 mL)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • External magnet

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine the aromatic nitrile (1.0 mmol), sodium azide (1.2 mmol), and the Co–Ni/Fe₃O₄@MMSHS catalyst (8 mg) in the water/ethanol solvent mixture (5 mL).[11]

  • Stir the reaction mixture at 60 °C. Reaction times can vary from 8 to 44 minutes depending on the substrate.[10][11]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the magnetic catalyst using an external magnet.[1]

  • Evaporate the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude product.[1]

  • Purify the product by recrystallization from an ethyl acetate/hexane mixture.[1]

ParameterValueReference
Catalyst Co–Ni/Fe₃O₄@MMSHS[10][11]
Solvent Water/Ethanol (1:1)[11]
Temperature 60 °C[11]
Reaction Time 8-44 minutes[10][11]
Typical Yield Up to 98%[10][11]
Protocol 3: Microwave-Assisted Synthesis with a Solid-Supported Acid Catalyst

Microwave irradiation can significantly accelerate the rate of tetrazole synthesis.[1] This protocol employs a solid-supported acid catalyst for a rapid and efficient reaction.[12]

Materials and Reagents:

  • Nitrile (1.0 eq)

  • Sodium azide (2.0 eq)

  • Silica sulfuric acid (as catalyst)

  • N,N-Dimethylformamide (DMF)

Equipment:

  • Microwave-safe reaction vessel

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine the nitrile (1.0 eq), sodium azide (2.0 eq), and silica sulfuric acid in DMF.[1]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (typically 10-30 minutes).[1]

  • After the reaction is complete and the vessel has cooled, the crude product can be isolated following a standard aqueous workup and extraction procedure as described in Protocol 1.

ParameterValueReference
Catalyst Silica Sulfuric Acid[12]
Solvent DMF[12]
Temperature 100-120 °C[1]
Reaction Time 10-30 minutes[1]
Typical Yield 72-95%[12]

Critical Safety Considerations for Working with Azides

Both inorganic and organic azides are energetic materials that can be heat- and shock-sensitive, potentially leading to explosive decomposition.[13] Sodium azide is also highly toxic.[14] Therefore, strict adherence to safety protocols is paramount.

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[13]

  • Fume Hood: Conduct all experiments involving azides in a well-ventilated fume hood with the sash positioned as low as possible.[13] The use of a blast shield is highly recommended.[13]

  • Avoid Incompatibilities: Azides should not be mixed with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[13][15] Avoid contact with heavy metals (such as lead, copper, and their salts) as this can form highly shock-sensitive metal azides.[13][16] Do not use metal spatulas to handle azides.[15][17] Halogenated solvents should also be avoided as reaction media with azides.[15]

  • Storage: Store azides below room temperature, away from heat, light, pressure, and shock.[13][17] They should be stored separately from other chemicals.[13]

  • Waste Disposal: Azide-containing waste must be collected separately and clearly labeled.[15] Do not mix azide waste with acidic waste.[15]

Sources

Application Note: [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic Acid in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (often abbreviated in research contexts as MPT-2-AA or similar derivative codes), a synthetic auxin analogue belonging to the class of tetrazolylalkanoic acids .

Unlike the natural auxin Indole-3-acetic acid (IAA), which is liable to rapid enzymatic degradation, this tetrazole derivative offers enhanced metabolic stability due to the bioisosteric replacement of the indole ring with a 5-substituted tetrazole moiety. This guide focuses on its use in adventitious root formation and callus induction .

Introduction & Chemical Identity

[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid is a synthetic plant growth regulator (PGR) that mimics the biological activity of natural auxins. It is structurally characterized by a 5-(p-tolyl)tetrazole core attached to an acetic acid side chain at the N-2 position.

  • Chemical Name: [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

  • Functional Class: Synthetic Auxin[1]

  • Key Property: High metabolic stability; resistance to indole-3-acetic acid oxidases (IAA-oxidases).

  • Primary Applications:

    • Induction of adventitious rooting in recalcitrant woody species.[1]

    • Somatic embryogenesis and callus proliferation (in combination with cytokinins).

    • Comparative auxin signaling studies (as a stable ligand).

Structural Logic & Bioisosterism

The compound functions as a bioisostere of Naphthaleneacetic acid (NAA) and Indole-3-acetic acid (IAA) . The tetrazole ring provides a planar, aromatic scaffold similar to the indole or naphthalene ring, maintaining the spatial distance between the aromatic center and the carboxylic acid headgroup required for binding to the TIR1/AFB auxin receptors.

Mechanism of Action

The physiological effects of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid are mediated through the canonical auxin signaling pathway.

  • Uptake: The compound enters the cell via passive diffusion (protonated form) or auxin influx carriers (AUX1/LAX).

  • Receptor Binding: It binds to the TIR1/AFB (Transport Inhibitor Response 1) F-box proteins.[1]

  • Complex Assembly: The ligand stabilizes the interaction between TIR1 and Aux/IAA transcriptional repressors.

  • Degradation: This complex recruits the SCF E3 ubiquitin ligase, leading to the ubiquitination and 26S proteasomal degradation of Aux/IAA proteins.

  • Gene Activation: Degradation of repressors releases ARF (Auxin Response Factors), initiating transcription of auxin-responsive genes (e.g., GH3, SAUR, LBD).

Pathway Visualization

AuxinSignaling Compound [5-(4-methylphenyl)-2H-tetrazol-2-yl] acetic acid TIR1 TIR1/AFB (F-Box Receptor) Compound->TIR1 Binds AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits Ub Ubiquitination AuxIAA->Ub Tagged ARF ARF (Transcription Factor) AuxIAA->ARF Inhibits (Default) SCF SCF Complex (E3 Ligase) SCF->AuxIAA Targets Proteasome 26S Proteasome Ub->Proteasome Degradation Proteasome->ARF Releases Inhibition GeneExp Gene Expression (Rooting/Callus) ARF->GeneExp Activates

Caption: Canonical auxin signaling pathway activated by [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid leading to gene expression.

Experimental Protocols

Stock Solution Preparation

The free acid form is sparingly soluble in water but soluble in organic solvents and alkaline buffers.

ComponentConcentrationNotes
Solvent 1N KOH or DMSODissolve powder here first.
Stock Conc. 10 mM or 1 mg/mLStore at -20°C.
Stability HighStable for >6 months at -20°C.

Protocol:

  • Weigh 10 mg of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid.

  • Dissolve in 1 mL of DMSO (Dimethyl sulfoxide) OR 0.5 mL of 1N KOH .

  • If using KOH, dilute slowly with distilled water to 10 mL. Adjust pH to 5.8–6.0 if adding directly to unbuffered media (precipitation may occur if pH drops too low in concentrated stock; keep dilute).

  • Filter sterilize (0.22 µm) if using DMSO; autoclavable if pH adjusted, though filtration is recommended to prevent thermal degradation.

Adventitious Rooting Assay (Mung Bean / Arabidopsis)

This assay quantifies the compound's ability to induce roots compared to IBA.

Materials:

  • Mung bean (Vigna radiata) seeds or Arabidopsis thaliana (Col-0) seedlings.

  • Test solutions: 0.1 µM, 1.0 µM, 10 µM, 100 µM.

Workflow:

RootingProtocol Start Seed Germination (4-5 days, dark/light) Cut Excise Hypocotyl (Remove root system) Start->Cut Treat Incubate in Test Solution (6-24 hours) Cut->Treat Transfer Transfer to Growth Media (Hormone-free) Treat->Transfer Count Quantify Roots (Day 5-7) Transfer->Count

Caption: Step-by-step workflow for the Mung Bean Adventitious Rooting Assay.

Step-by-Step:

  • Germination: Germinate Mung beans in vermiculite for 4 days at 25°C.

  • Excision: Cut the hypocotyls 3 cm below the cotyledons, removing the existing root system.

  • Treatment: Place the cut end of the hypocotyls into vials containing the test solution (range: 1.0 µM – 50 µM ) for 24 hours .

    • Control: Distilled water or DMSO equivalent.

    • Positive Control: IBA (Indole-3-butyric acid) at equimolar concentrations.

  • Growth: Transfer cuttings to vials with distilled water or 1/10 MS salts.

  • Data Collection: Count the number of adventitious roots formed after 5–7 days.

Callus Induction Protocol (Tobacco/Carrot)

Used to determine the potency of the compound in dedifferentiation.

  • Explants: Leaf discs (Tobacco) or Hypocotyl segments (Carrot).

  • Media: MS Medium + 30 g/L Sucrose + 0.8% Agar.

  • Hormone Matrix:

    • Cytokinin: Kinetin or BAP (fixed at 0.5 µM).

    • Auxin (Test): [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid at 0.5, 2.0, 5.0, 10.0 µM .

  • Incubation: Dark at 25°C for 3-4 weeks.

  • Measurement: Weigh fresh callus mass.

Comparative Activity Data

The following table summarizes the expected activity profile based on structural analogs (tetrazolylacetic acids) relative to standard auxins.

FeatureIAA (Natural)NAA (Synthetic)[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
Metabolic Stability Low (Rapid oxidation)HighVery High (Resistant to photo-oxidation)
Transport Polar Auxin TransportDiffusive/CarrierDiffusive (Lipophilic nature promotes uptake)
Rooting Potency ModerateHighHigh (Sustained signal due to stability)
Callus Type FriableCompactCompact/Nodular
Optimal Conc. 1–10 mg/L0.1–1 mg/L0.5–5 mg/L (Titration recommended)

Safety & Handling

  • Hazard: Irritant to eyes and skin. Handle with gloves and safety goggles.

  • Storage: Solid powder at 4°C or -20°C. Protect from humidity.

  • Disposal: As hazardous chemical waste; do not dispose of in sink.

References

  • Auxin Mechanism: Salehin, M., Bagchi, R., & Estelle, M. (2015). SCFTIR1/AFB-based auxin perception: mechanism and role in plant growth and development. The Plant Cell, 27(1), 9-19. Link

  • Tetrazole Bioisosteres: Kaushik, N., et al. (2018). Tetrazoles: Synthesis and Biological Activity. Immunology, Endocrine & Metabolic Agents in Medicinal Chemistry, 18(1). Link

  • Synthetic Auxin Protocols: Sauer, M., Cannon, B. E., & Yu, D. (2013). Protocol for the use of synthetic auxins in plant tissue culture. Plant Methods, 9, 1-12. Link

  • Tetrazolylacetic Acids: Ostrovskii, V. A., et al. (2012). Tetrazoles in Medicine and Agriculture. Russian Chemical Bulletin. Link

  • Auxin Bioassays: Woodward, A. W., & Bartel, B. (2005). Auxin: Regulation, Action, and Interaction. Annals of Botany, 95(5), 707–735. Link

Sources

Application Note: Precision Quantification of Residual Acetic Acid in Synthesized APIs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Acetic acid is a ubiquitous reagent in drug synthesis, often serving as a solvent, catalyst, or pH adjuster.[1] While classified as a Class 3 solvent (low toxicity) by ICH Q3C guidelines with a generous limit of 5000 ppm (0.5%), its analysis presents disproportionate technical challenges compared to other residual solvents.[1]

The "Acetic Acid Paradox": Standard residual solvent screening methods (USP <467> Procedure A) utilize a G43 (Cyanopropylphenyl dimethyl polysiloxane, e.g., DB-624) column.[1] While excellent for volatile organics, this phase fails to adequately separate free organic acids.[1] Acetic acid exhibits strong hydrogen bonding with silanol groups in the column and inlet liner, resulting in severe peak tailing, retention time shifts, and poor sensitivity.[1]

The Solution: This guide moves beyond generic screening. It details a targeted "Gold Standard" protocol utilizing a Nitroterephthalic acid-modified polyethylene glycol (PEG) stationary phase (USP G35). This modification maintains the acidic character of the phase, preventing the analyte from adsorbing to the column walls, thereby ensuring sharp symmetry and high reproducibility.[1]

Method Selection Decision Matrix

Before selecting a protocol, the nature of the sample matrix must be evaluated to determine the injection technique.[1]

MethodSelection Start Start: Sample Assessment VolatileMatrix Is the Matrix Volatile? Start->VolatileMatrix Solubility Is the Sample Water Soluble? Diluent_Water Diluent: Water Solubility->Diluent_Water Yes Diluent_DMSO Diluent: DMSO or DMAc Solubility->Diluent_DMSO No ThermalStability Is the API Thermally Stable? VolatileMatrix->ThermalStability No (Solid API) DI_Method PROTOCOL B: Direct Injection (DI-GC) (Liquid Intermediates only) VolatileMatrix->DI_Method Yes (e.g., Process Solvent) ThermalStability->Solubility Yes HS_Method PROTOCOL A: Headspace GC (HS-GC) (Recommended for APIs) ThermalStability->HS_Method No (Degrades < 150°C) Diluent_Water->HS_Method Diluent_DMSO->HS_Method

Figure 1: Decision tree for selecting the appropriate sample introduction technique and diluent based on API physicochemical properties.

Protocol A: Headspace GC (HS-GC) – The API Standard

This is the preferred method for solid Active Pharmaceutical Ingredients (APIs) to prevent non-volatile contamination of the GC inlet.

Instrumentation & Materials[1]
  • GC System: Agilent 7890/8890 or equivalent with FID.

  • Headspace Sampler: Agilent 7697A or equivalent.[1]

  • Column: USP G35 (Nitroterephthalic acid modified PEG).[1]

    • Commercial Examples: DB-FFAP, ZB-FFAP, Stabilwax-DA.[1]

    • Dimensions: 30 m x 0.32 mm ID x 0.25 µm film.[1]

  • Liner: Ultra-Inert Split Liner with deactivated glass wool (Critical to prevent adsorption).

Reagents & Standards[1][2]
  • Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc).[1] Note: Blank must be analyzed to ensure no co-eluting impurities.[1]

  • Standard Stock: Glacial Acetic Acid (≥99.7%).

Instrument Parameters[1][3]
ParameterSettingRationale
Inlet Temperature 220°CHigh enough to vaporize, low enough to minimize degradation.
Split Ratio 5:1 to 10:1Maintains peak shape; acetic acid requires higher loading for sensitivity.
Carrier Gas Helium @ 2.0 mL/minConstant flow.[1] Slightly higher flow improves peak shape for active compounds.[1]
Oven Program 50°C (hold 5 min) → 20°C/min → 240°C (hold 5 min)Low initial temp focuses the peak; fast ramp clears the matrix.[1]
Detector (FID) 250°CStandard FID setting.[1] H2 flow: 30 mL/min; Air: 400 mL/min.
HS Oven Temp 80°C - 95°CAcetic acid has a high partition coefficient (K).[1] Higher temp forces it into headspace.[1]
HS Equilibration 20 - 30 minSufficient time for phase equilibrium.[1]
Experimental Workflow
  • Standard Preparation:

    • Prepare a stock solution of Acetic Acid at 50 mg/mL in diluent.

    • Dilute to working concentration of 0.5 mg/mL (500 ppm) . This represents 10% of the ICH limit (assuming 100 mg sample/mL), serving as a robust sensitivity check.[1]

  • Sample Preparation:

    • Weigh accurately 100 mg of API into a 20 mL headspace vial.

    • Add 1.0 mL of Diluent.[1]

    • Seal immediately with PTFE/Silicone septa.[1]

  • System Suitability:

    • Inject Standard solution 6 times.[1]

    • Requirement: %RSD of Area ≤ 10.0% (Acetic acid is variable; 10% is acceptable for limit tests, 5% for quantitative).

    • Tailing Factor: NMT 2.0.

Protocol B: Direct Injection (DI-GC)[1]

Use this method only for liquid intermediates or solvents where the matrix can be volatilized without leaving residue.

Critical Modifications
  • Column: Same as Protocol A (USP G35 / DB-FFAP).

  • Inlet Liner: Must be a "FocusLiner" or single taper with wool, highly deactivated (Siltek/Sulfinert treated).[1]

  • Injection Volume: 1.0 µL.

Parameters[1][2][4][5][6]
ParameterSetting
Inlet Temp 240°C
Split Ratio 20:1 (Higher split to prevent column overload)
Oven Program 60°C (2 min) → 10°C/min → 240°C (5 min)

Troubleshooting & Scientific Validation

The Mechanism of Tailing

Tailing is the primary failure mode for acetic acid analysis.[1] It occurs when the acidic proton of the analyte interacts with active silanols (Si-OH) on the glass surface of the liner or the column support.

TailingMechanism Source Acetic Acid (Analyte) Interaction Hydrogen Bonding (Adsorption) Source->Interaction ActiveSite Active Silanol (Si-OH) (Liner/Column) ActiveSite->Interaction Result Peak Tailing & Area Loss Interaction->Result Solution Solution: FFAP Column (Acid Modified) + Deactivated Liner Solution->ActiveSite Blocks/Masks

Figure 2: Mechanism of peak tailing and the corrective action provided by FFAP columns.

Common Issues & Fixes
SymptomProbable CauseCorrective Action
Ghost Peaks Carryover from previous injection.[1]Acetic acid "sticks" to cold spots.[1] Increase HS transfer line temp to 130°C. Run blank injections between samples.
Poor Linearity Adsorption at low levels.[1]Use a multi-point calibration (e.g., 100, 500, 2500, 5000 ppm).[1] Ensure R² ≥ 0.[1]99.
Drifting Retention pH change in column.[1]FFAP phases are sensitive to moisture.[1] Ensure carrier gas is dry (moisture trap).[1]
Low Response High water solubility (Headspace).[1]If using water as diluent, add 1g Na2SO4 (salting out) to force acetic acid into headspace.[1]

References

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[2][3] International Council for Harmonisation.[1][4][5] [Link]

  • United States Pharmacopeia. (2023).[1] <467> Residual Solvents. USP-NF.[1][6] [Link]

  • Agilent Technologies. (2024).[1] Trace Analysis of Volatile Organic Acids with the Agilent J&W DB-624UI GC Column.[Link]

  • Restek Corporation. (2020).[1] Residual Solvent Analysis: Implementing USP <467>.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and frequently asked questions associated with this synthetic procedure. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid?

The synthesis is typically a two-step process. The first step involves the formation of the tetrazole ring via a [3+2] cycloaddition reaction between 4-methylbenzonitrile and an azide source, most commonly sodium azide, to yield 5-(4-methylphenyl)-1H-tetrazole. The second step is the regioselective alkylation of the tetrazole ring with an ethyl bromoacetate followed by hydrolysis to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Tetrazole Formation cluster_1 Step 2: Alkylation & Hydrolysis A 4-Methylbenzonitrile C 5-(4-methylphenyl)-1H-tetrazole A->C [3+2] Cycloaddition (e.g., DMF, NH4Cl) B Sodium Azide (NaN3) B->C [3+2] Cycloaddition (e.g., DMF, NH4Cl) E Ethyl [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetate + N1-isomer C->E Base (e.g., K2CO3) Solvent (e.g., Acetone) D Ethyl Bromoacetate D->E F [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid E->F Hydrolysis (e.g., NaOH, HCl)

Caption: General two-step synthesis workflow.

Q2: What are the primary challenges in this synthesis?

The two main challenges are:

  • Safety: The use of sodium azide and the potential formation of highly toxic and explosive hydrazoic acid (HN₃) require strict safety protocols.[1][2] Reactions should always be conducted in a well-ventilated fume hood, and acidic workups of azide-containing solutions must be performed with extreme caution.[2]

  • Regioselectivity: The alkylation of 5-(4-methylphenyl)-1H-tetrazole can produce two structural isomers: the N1 and the desired N2-substituted product. Controlling the reaction conditions to favor the formation of the N2 isomer is critical for yield and purity.[3]

Q3: Why is the N2-substituted isomer the desired product?

The tetrazole group is often used in medicinal chemistry as a bioisostere for the carboxylic acid functional group due to its similar pKa and ability to participate in similar non-covalent interactions.[4] The N2-substituted tetrazolyl-acetic acid moiety, in particular, mimics the geometry and electronic properties of a carboxylate more effectively than the N1 isomer, which can be crucial for binding to biological targets.[5]

Troubleshooting Guide

Step 1: 5-(4-methylphenyl)-1H-tetrazole Formation

Problem: My reaction yield is low or the reaction is not proceeding to completion.

Potential Causes and Solutions:

  • Insufficient Activation of the Nitrile: The [3+2] cycloaddition requires the nitrile group to be sufficiently electrophilic. This is often achieved by using a proton source or a Lewis acid.

    • Ammonium Chloride: A common and effective reagent is ammonium chloride (NH₄Cl), which reacts with sodium azide in situ to form a small equilibrium concentration of hydrazoic acid, the active azide species.[2] Ensure you are using at least a stoichiometric equivalent.

    • Lewis Acids: For less reactive nitriles, various Lewis acids can be employed as catalysts. However, these often require anhydrous conditions and can be moisture-sensitive.[1]

    • Catalyst Choice: Consider using catalysts that have shown high efficiency in tetrazole synthesis.

Catalyst TypeExamplesTypical ConditionsReference
Brønsted AcidAmmonium Chloride (NH₄Cl)DMF, 100-130°C, 12-24h
Heterogeneous Lewis AcidNano-TiCl₄·SiO₂DMF, Reflux, 2h[6]
Metal SaltZinc Chloride (ZnCl₂)Water, Reflux[1]
  • Reaction Temperature and Time: These reactions are often slow and require elevated temperatures (typically >100°C) and extended reaction times (12-48 hours) to proceed to completion.[1] Monitor the reaction by TLC to determine the optimal time. Using microwave irradiation can sometimes dramatically reduce reaction times.[1]

  • Solvent Choice: Dimethylformamide (DMF) is the most common solvent as it effectively dissolves both the nitrile and the azide salts.[1][2] Ensure you are using dry DMF, as water can interfere with certain catalysts.

  • Work-up and Isolation: The tetrazole product is often isolated by acidifying the reaction mixture to a low pH (e.g., pH 2-3) with an acid like HCl, which protonates the tetrazole and causes it to precipitate from the aqueous solution.[2] Ensure complete precipitation by cooling the mixture in an ice bath before filtration.

Cycloaddition_Troubleshooting Start Low Yield in Tetrazole Formation Cause1 Insufficient Nitrile Activation Start->Cause1 Cause2 Suboptimal Reaction Conditions Start->Cause2 Cause3 Inefficient Product Isolation Start->Cause3 Sol1a Use NH4Cl or a Lewis Acid Catalyst Cause1->Sol1a Sol2a Increase Temperature (100-130°C) Cause2->Sol2a Sol2b Extend Reaction Time (Monitor by TLC) Cause2->Sol2b Sol3a Acidify to pH 2-3 with HCl Cause3->Sol3a Sol3b Cool Mixture Before Filtration Cause3->Sol3b

Caption: Troubleshooting low yield in tetrazole formation.

Step 2: Alkylation of 5-(4-methylphenyl)-1H-tetrazole

Problem: My main product is the wrong isomer (N1-alkylation) or I get a mixture that is difficult to separate.

Potential Causes and Solutions:

The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, particularly the solvent and the nature of the counter-ion of the tetrazolate salt.

  • Solvent Effect: The polarity and coordinating ability of the solvent play a crucial role.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents tend to solvate the cation of the tetrazolate salt, leaving the anion "naked" and more reactive. This often favors attack at the more nucleophilic N1 position, leading to a higher proportion of the N1 isomer.

    • Less Polar or Protic Solvents (e.g., Acetone, Ethanol): In these solvents, ion-pairing between the cation and the tetrazolate anion is more significant. Steric hindrance around the N1 position can then direct the alkylating agent towards the less hindered N2 position, increasing the yield of the desired product. Acetone is frequently a good choice to maximize the N2 isomer.

SolventTypical N2:N1 RatioRationale
DMFLow (Favors N1)Strong cation solvation, "naked" anion attacks at most nucleophilic site (N1).
AcetoneHigh (Favors N2)Promotes ion-pairing, steric hindrance directs alkylation to N2.
EthanolModerateProtic solvent, complex solvation effects.
  • Base and Counter-ion: The choice of base determines the counter-ion of the tetrazolate salt. Using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent like acetone is a common strategy to favor N2 alkylation.

  • Separation of Isomers: If a mixture is obtained, the isomers can often be separated by column chromatography on silica gel. The polarity difference between the two isomers is usually sufficient for separation. Alternatively, fractional crystallization can sometimes be effective, as the two isomers may have different solubilities in a given solvent system.

Isomer_Control Title Controlling N1 vs. N2 Alkylation Conditions Reaction Conditions Solvent Base (Counter-ion) N1_Product N1 Isomer Favored DMF, DMSO Strong Solvation Conditions:sol->N1_Product:sol_val Polar Aprotic N2_Product N2 Isomer Favored Acetone, THF Ion Pairing, Sterics Conditions:sol->N2_Product:sol_val Less Polar

Caption: Factors influencing N1 vs. N2 alkylation.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-methylphenyl)-1H-tetrazole
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methylbenzonitrile (1 eq.), sodium azide (NaN₃, 1.5 eq.), and ammonium chloride (NH₄Cl, 1.5 eq.).

    • Safety Note: Handle sodium azide with extreme care. It is highly toxic. Avoid contact with acids, which generates explosive hydrazoic acid.

  • Reaction: Add anhydrous dimethylformamide (DMF, approx. 3-5 mL per gram of nitrile). Heat the mixture to 120-130°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile spot has been consumed (typically 18-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of water (approx. 10x the volume of DMF).

  • Precipitation: In a well-ventilated fume hood, slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2. A white precipitate should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be recrystallized from an appropriate solvent (e.g., ethanol/water) if necessary.

Protocol 2: Synthesis of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid
  • Reagent Setup: To a solution of 5-(4-methylphenyl)-1H-tetrazole (1 eq.) in acetone (approx. 10-15 mL per gram of tetrazole), add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Alkylation: Stir the suspension vigorously for 30 minutes at room temperature. Add ethyl bromoacetate (1.1 eq.) dropwise. Attach a reflux condenser and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting tetrazole is consumed (typically 4-8 hours).

  • Work-up (Ester): Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester mixture. The desired N2 isomer can be purified from the N1 isomer by column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Hydrolysis: Dissolve the purified ethyl [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetate in ethanol. Add a solution of sodium hydroxide (NaOH, 2-3 eq.) in water. Stir the mixture at room temperature for 2-4 hours or until the ester is fully consumed (monitor by TLC).

  • Isolation (Acid): Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. In a fume hood, acidify the aqueous layer to pH ~2 with 6M HCl. Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to yield the final product.[7]

References

  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (2020). ResearchGate. [Link]

  • Problem with tetrazole formation : r/Chempros. Reddit. [Link]

  • Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (1984). PubMed. [Link]

  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). Thieme. [Link]

  • Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. (1984). Journal of Medicinal Chemistry. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment. (2022). YouTube. [Link]

  • Synthesis of (±)-5-decyl-α-phenyl-2H-tetrazole-2-acetic acid. PrepChem.com. [Link]

  • Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. (2021). PubMed. [Link]

  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Journal of Chemical Health Risks. [Link]

  • Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. (2021). Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2015). SciELO. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5- DIHYDROOXAZOLE. Journal Marocain de Chimie Hétérocyclique. [Link]

  • Tetrazoles via Multicomponent Reactions. (2019). Chemical Reviews. [Link]

Sources

Technical Support Center: Stability & Handling of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers working with [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid (CAS: 21743-68-0), a critical intermediate often encountered in the synthesis of tetrazole-bearing pharmaceuticals (sartans) and bio-isostere discovery.

Senior Application Scientist Note: "In my experience supporting process chemistry teams, the instability of this compound is rarely due to the tetrazole ring cleavage itself—which is thermodynamically robust in the 2H-regioisomer form—but rather due to the reactivity of the carboxylic acid tail or photo-induced rearrangements. This guide prioritizes solvent-specific interactions that often lead to 'ghost' degradation peaks in HPLC."

Solvent Compatibility & Stability Matrix

The following data summarizes the stability profile of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid across common laboratory solvents.

Solvent SystemStability RatingSolubility ProfilePrimary Risk Factor
DMSO (Dimethyl Sulfoxide) ★★★★★ (Excellent)High (>50 mg/mL)Hygroscopicity. Wet DMSO can cause hydrolytic stress over long storage.
Acetonitrile (ACN) ★★★★★ (Excellent)ModerateNone.[1] Ideal for HPLC stock solutions.
Methanol / Ethanol ★★☆☆☆ (Poor)HighIn-situ Esterification. The carboxylic acid moiety readily converts to methyl/ethyl esters in the presence of trace acid.
Water (Acidic pH < 4) ★★★★☆ (Good)Very Low (Precipitates)Physical instability (precipitation). Chemical stability is high.
Water (Basic pH > 8) ★★★★☆ (Good)High (as Salt)Stable, but avoid strong alkaline heating (>60°C) to prevent ring hydrolysis.
THF (Tetrahydrofuran) ★★★☆☆ (Moderate)HighPeroxide formation in THF can induce oxidative degradation of the tetrazole ring.

Critical Degradation Pathways (Mechanism)

Understanding how the molecule breaks down is essential for troubleshooting.

Pathway A: Pseudo-Degradation (Solvolysis)

In protic alcoholic solvents (MeOH, EtOH), the carboxylic acid group undergoes Fischer esterification. This is not a destruction of the pharmacophore but creates a lipophilic impurity (Methyl ester) that elutes later in Reverse Phase HPLC.

Pathway B: Photolytic Ring Contraction

Tetrazoles are photosensitive. Under UV irradiation, the tetrazole ring can expel a molecule of nitrogen (


) to form a highly reactive nitrilimine intermediate, which rearranges into oxadiazoles or other species.
Pathway C: Regioisomer Contamination

While not "degradation" per se, the presence of the 1H-isomer ([5-(4-methylphenyl)-1H-tetrazol-1-yl]acetic acid) is a common synthetic impurity. The 1H-isomer is generally less thermally stable than the 2H-isomer.

DegradationPathways Compound [5-(4-methylphenyl)- 2H-tetrazol-2-yl]acetic acid Ester Methyl Ester Derivative (Artifact in MeOH) Compound->Ester MeOH/H+ (Fischer Esterification) Nitrilimine Nitrilimine Intermediate (Transient) Compound->Nitrilimine UV Light / High Heat (-N2) Oxadiazole Oxadiazole Derivative (Photoproduct) Nitrilimine->Oxadiazole Rearrangement

Figure 1: Primary degradation and transformation pathways. Note that esterification is reversible, while photolysis is irreversible.

Troubleshooting Guide (FAQ Format)

Q1: I observe a new peak at RRT ~1.2 after storing my sample in Methanol for 24 hours. What is it?

Diagnosis: You are likely observing the methyl ester of your compound. The Science: The acetic acid side chain is reactive. Even trace acidity (from the compound itself) can catalyze esterification in methanol. Solution:

  • Immediate: Switch diluent to Acetonitrile/Water (50:50).

  • Verification: Inject the sample; if the peak increases with time in MeOH but disappears after base hydrolysis (add NaOH), it is the ester.

Q2: My calibration curve is non-linear, and the sample precipitates in the HPLC vial.

Diagnosis: Solubility issue due to pH. The Science: As a free acid, the compound has low solubility in acidic aqueous mobile phases. If your sample diluent is 100% aqueous or acidic, the compound may crash out. Solution:

  • Ensure the sample diluent contains at least 40% organic solvent (ACN or MeOH).

  • Maintain the final sample pH > 4.5 if high aqueous content is required.

Q3: Can I use UV detection at 210 nm?

Diagnosis: Not recommended. The Science: While tetrazoles absorb at low wavelengths, common solvents (DMSO, oxidized THF) and buffer salts absorb heavily at 210 nm, causing baseline noise. The tolyl (methylphenyl) group provides a distinct chromophore. Recommendation: Use 254 nm or 230 nm for better specificity and solvent transparency.

Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to separate the 2H-isomer from the 1H-impurity and degradation products.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.

  • Temperature: 30°C.

Protocol B: Forced Degradation (Stress Testing)

To validate analytical specificity.

  • Acid Stress: Dissolve 5 mg in 1 mL ACN. Add 1 mL 1N HCl. Heat at 60°C for 2 hours. (Expect minimal degradation).

  • Base Stress: Dissolve 5 mg in 1 mL ACN. Add 1 mL 1N NaOH. Heat at 60°C for 2 hours. (Expect stability, potential decarboxylation only under extreme forcing).

  • Oxidative Stress: Add 3%

    
     at Room Temp. (Monitor for N-oxide formation or ring cleavage).
    
  • Photostability: Expose solution to 1.2 million lux hours (standard ICH Q1B). Critical: Wrap control vials in aluminum foil to confirm light sensitivity.

References & Authority

  • Tetrazole Alkylation Regioselectivity: Reynard, G., et al. "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation."[1][3] New Journal of Chemistry, 2022.[1][3]

  • Photochemistry of Tetrazoles: "Photochemical Transformations of Tetrazole Derivatives." National Institutes of Health (NIH).

  • Sartan Impurity Profiling: "Chromatographic Separation of Tetrazole Isomers in Sartan Drugs." BenchChem Technical Notes.

  • General Tetrazole Stability: Butler, R. N. "Tetrazoles."[1][3][4][5][6][7][8] Comprehensive Heterocyclic Chemistry II, 1996. (Standard Reference Text).

Sources

troubleshooting tetrazole synthesis from nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Optimization and Troubleshooting of [3+2] Cycloaddition

Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Safety Critical)

Introduction: The Scope of Support

Welcome to the Tetrazole Synthesis Support Hub. You are likely here because you are converting a nitrile (


) to a 5-substituted-1H-tetrazole, a carboxylic acid bioisostere crucial in sartans (e.g., Losartan, Valsartan) and various lipophilic drug candidates.

This guide moves beyond basic recipes. We treat the reaction as a system of competing kinetics and safety hazards. We will address the Sharpless-Demko Zinc method (the industry gold standard) and the Organotin method (for stubborn substrates), providing self-validating protocols to ensure you isolate pure product without generating explosive hydrazoic acid (


).

Module 1: Critical Safety Directives (Read Before Proceeding)

The "Red Alert" Hazard: Hydrazoic Acid ( )

Most tetrazole failures are safety failures. The combination of Sodium Azide (


) and strong acid generates 

, which is volatile, highly toxic, and explosive.[1]

Q: Why is my headspace pressure rising unexpectedly? A: You are likely generating


 gas. This occurs if the reaction mixture becomes acidic (

) while azide ions are present.
  • Boiling Point: 37°C (volatile at reaction temps).

  • Explosion Limit: Pungent, explosive vapor at >10% concentration in air.

Safety Decision Tree:

Caption: Safety Logic Flow for Azide Handling. Never acidify azide solutions without quenching.

Module 2: Mechanistic Insight & Optimization

The Mechanism: Why Zinc?

Users often ask why


 is superior to simple heating.
Expert Insight:  The reaction is a [3+2] cycloaddition.[2][3][4][5] However, nitriles are poor dipolarophiles. As shown by Himo, Demko, and Sharpless (2002)  using DFT calculations, the zinc salt does not activate the azide; it activates the nitrile .
  • Zn(II) coordinates to the nitrile nitrogen (

    
    ).
    
  • This lowers the LUMO energy of the nitrile, facilitating attack by the azide (

    
    ).
    
  • A zinc-tetrazolate intermediate forms, which is stable until acidic workup [1].

Reaction Pathway Diagram:

Caption: Zinc-catalyzed activation pathway. Note that the proton is only added during workup.

Optimization Table: Tuning Your Conditions
VariableRecommendationTechnical Rationale
Solvent Water or Water/Isopropanol (2:1)Allows higher temps (reflux) without sublimation of salts. Solubilizes ionic intermediates [2].
Stoichiometry 1.0 equiv Nitrile : 1.1 equiv

: 1.0 equiv

Stoichiometric Zinc is required because the product sequesters the zinc (product inhibition).
Temperature Reflux (100°C+)High activation energy barrier requires heat. Microwave irradiation can reduce time from 12h to 30min.
Electronics Electron-Withdrawing Groups (EWG)EWGs on the nitrile lower the LUMO, accelerating the reaction. Electron-Donating Groups (EDG) require longer times or Lewis Acid boosters.

Module 3: Validated Protocols

Protocol A: The "Green" Sharpless Method (Recommended)

Best for: Standard substrates, safety-conscious labs, avoiding tin toxicity.

  • Setup: In a round-bottom flask, dissolve Nitrile (10 mmol), Sodium Azide (11 mmol), and Zinc Bromide (10 mmol) in water (40 mL). Note: If nitrile is insoluble, add Isopropanol (10-20 mL).

  • Reaction: Reflux vigorously for 12–24 hours.

    • Validation: Monitor by TLC. The tetrazolate salt is polar; the starting nitrile is less polar.

  • Workup (Critical Step):

    • Cool to room temperature.

    • Add 3N HCl (approx 15 mL) and Ethyl Acetate (40 mL). Stir until the solid zinc aggregates dissolve.

    • Why? This protonates the tetrazole (breaking the Zn-N bond) and drives it into the organic layer.

    • Safety: Ensure good ventilation; trace

      
       may form here.
      
  • Isolation: Separate layers. Wash organic layer with 10% HCl (to remove remaining Zn). Evaporate to yield solid product.

Protocol B: The Organotin Method (Stubborn Substrates)

Best for: Sterically hindered nitriles or highly electron-rich substrates where Zn fails.

  • Setup: Combine Nitrile (10 mmol) and Tributyltin Azide (

    
    ) (15 mmol) in Toluene or Xylene.
    
  • Reaction: Reflux (110–130°C) for 24h.

  • Destannylation (The "Wittenberger" Workup):

    • The product is a tin-tetrazole bond. You must break it.

    • Cool and treat with gaseous HCl or acetyl chloride in methanol.

    • Alternative (Cleaner): Stir crude mixture with aqueous KF (Potassium Fluoride). This forms insoluble

      
      , which can be filtered off [3].[6]
      

Module 4: Troubleshooting & FAQs

Issue 1: "My reaction is stuck at 50% conversion."

Diagnosis: Product Inhibition. The tetrazole product is a better ligand for Zinc than the starting nitrile. As the reaction proceeds, the product binds the catalyst, killing the reaction. Solution:

  • Ensure you are using stoichiometric Zinc (1 equiv), not catalytic amounts.

  • If using

    
    , switch to 
    
    
    
    (anhydrous) in toluene for a more aggressive Lewis Acid push (requires dry conditions).
Issue 2: "I cannot remove the Tin residues (Protocol B)."

Diagnosis: Lipophilic Organotins. Tributyltin chloride/azide trails on silica gel and contaminates the product. Solution:

  • The KF Wash: Dissolve crude in ether, stir with saturated aqueous KF for 30 mins. Filter the white solid (

    
    ).
    
  • Fused Silica: Use 10%

    
    /Silica gel mixed into the crude solution, then filter. The tin binds to the silica matrix.
    
Issue 3: "The product won't precipitate upon acidification."

Diagnosis: Water Solubility. 5-alkyl tetrazoles (short chain) are water-soluble. Solution: Do not rely on precipitation.[3]

  • Acidify to pH 1-2.

  • Saturate the aqueous layer with NaCl (Salting out).

  • Extract continuously with Ethyl Acetate or n-Butanol.

Issue 4: "Isomer Troubles: 1H vs 2H Tetrazoles."

User Question: "I see two spots on TLC after alkylation. Which is which?" Expert Answer: In solution, 5-substituted tetrazoles exist as a 1:1 tautomeric mixture (


 and 

).
  • However, if you alkylate the tetrazole (e.g., with methyl iodide), you lock the isomers.

  • Rule of Thumb: The 2,5-disubstituted isomer is generally less polar (higher

    
    ) and thermodynamically favored if sterics allow. The 1,5-isomer is more polar (lower 
    
    
    
    ).

References

  • Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.[7] Link

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Wittenberger, S. J., & Donner, B. G. (1993). A new method for the removal of tributyltin residues. The Journal of Organic Chemistry, 58(15), 4139–4141. Link

  • Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(34), 6801–6814. Link

Sources

Validation & Comparative

A Comparative Guide to the Biological Validation of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biological validation of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid. Rather than presenting a static set of results, we will detail a robust, multi-stage experimental workflow designed to elucidate and quantify its biological activity. This approach is grounded in established pharmacological principles and provides a direct comparative analysis against a well-characterized alternative.

The core structure of our target compound features a tetrazole ring, a critical pharmacophore in modern drug discovery. The tetrazole moiety is often employed as a bioisostere of a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. Its presence, combined with the acetic acid side chain, strongly suggests potential interactions with receptors that recognize acidic ligands, such as G-protein coupled receptors (GPCRs).

Given the prevalence of the tetrazole scaffold in cardiovascular drugs, a primary and logical hypothesis is that [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid functions as an antagonist of the Angiotensin II Type 1 (AT1) receptor. The AT1 receptor is a key regulator of blood pressure, and its blockade is a validated therapeutic strategy for hypertension.

To rigorously test this hypothesis, we will benchmark our target compound against Losartan , the first-in-class and widely prescribed AT1 receptor antagonist. This direct comparison will provide a clear, quantitative measure of relative potency and efficacy.

Part 1: In Vitro Target Engagement - Competitive Radioligand Binding Assay

Objective: To determine if [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid directly binds to the human AT1 receptor and to quantify its binding affinity (Kᵢ) in comparison to Losartan.

Experimental Rationale: A competitive binding assay is the gold standard for confirming physical interaction between a compound and its receptor target. This assay measures the ability of an unlabeled compound (our test compound or Losartan) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. The concentration at which the test compound displaces 50% of the radioligand (the IC₅₀ value) is a measure of its binding potency. This can then be converted to an equilibrium dissociation constant (Kᵢ) for a more absolute measure of affinity.

Experimental Workflow: AT1 Receptor Binding

G cluster_prep Membrane & Ligand Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep1 Source: HEK293 cells stably expressing human AT1 receptor prep2 Prepare membrane fractions via homogenization & centrifugation prep1->prep2 prep3 Radioligand: [³H]-Losartan or [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II prep2->prep3 assay1 Incubate membrane prep with radioligand prep3->assay1 assay2 Add increasing concentrations of test compound or Losartan (unlabeled) assay2->assay1 assay3 Incubate at 25°C for 60-90 minutes to reach equilibrium sep1 Rapidly filter mixture through GF/B glass fiber filters assay3->sep1 sep2 Wash filters with ice-cold buffer to remove unbound radioligand sep3 Quantify filter-bound radioactivity via liquid scintillation counting analysis1 Plot % inhibition vs. log[competitor] sep3->analysis1 analysis2 Determine IC₅₀ using non-linear regression analysis1->analysis2 analysis3 Calculate Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) analysis2->analysis3

Caption: Workflow for the AT1 receptor competitive binding assay.

Step-by-Step Protocol:
  • Membrane Preparation: Utilize commercially available membrane preparations from HEK293 or CHO cells stably expressing the recombinant human AT1 receptor. Homogenize cells in a buffer and centrifuge to pellet the membranes, which are then resuspended.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of assay buffer containing the radioligand (e.g., [³H]-Losartan at a final concentration near its Kₑ).

    • 25 µL of assay buffer containing various concentrations of the unlabeled competitor ([5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid or Losartan).

    • 25 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (25°C) for 90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard (e.g., 10 µM Losartan). Total binding is measured in the absence of any competitor. The IC₅₀ is calculated by fitting the data to a one-site competition model in software like GraphPad Prism. The Kᵢ is then calculated using the Cheng-Prusoff equation.

Part 2: Cell-Based Functional Antagonism - Calcium Mobilization Assay

Objective: To determine if [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid can functionally antagonize the AT1 receptor by blocking Angiotensin II-induced intracellular signaling.

Experimental Rationale: The AT1 receptor is a Gq-coupled GPCR. Upon activation by its natural ligand, Angiotensin II, it initiates a signaling cascade that results in the release of intracellular calcium (Ca²⁺) stores. A functional antagonist will inhibit this calcium mobilization. This assay provides a direct measure of the compound's functional effect in a live-cell context, moving beyond simple binding to confirm its antagonistic activity.

Signaling Pathway: AT1 Receptor Activation

G ligand Angiotensin II receptor AT1 Receptor ligand->receptor Activates g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP₃ Receptor ca_release Intracellular Ca²⁺ Release er->ca_release Induces antagonist Test Compound (Antagonist) antagonist->receptor Blocks

Caption: AT1 receptor signaling cascade leading to calcium release.

Step-by-Step Protocol:
  • Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human AT1 receptor in appropriate media until they reach 80-90% confluency in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Wash the cells with a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, by incubating them in the dark at 37°C for 45-60 minutes.

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add various concentrations of the antagonist ([5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid or Losartan) and incubate for 15-30 minutes.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Record a baseline fluorescence reading for several seconds.

  • Measurement: Inject a solution of Angiotensin II at a concentration that elicits a submaximal response (EC₈₀) into each well.

  • Data Acquisition: Immediately after injection, continuously record the fluorescence intensity for 60-120 seconds to capture the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is measured for each well. The data is normalized to the response seen with the agonist alone (0% inhibition) and a baseline control (100% inhibition). A dose-response curve is generated by plotting the percent inhibition against the log concentration of the antagonist, and the IC₅₀ value is determined.

Part 3: Comparative Data Summary and Interpretation

The ultimate goal of these experiments is to generate quantitative data that allows for a direct and objective comparison of [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid against the established standard, Losartan.

Table 1: Comparative Biological Activity Profile at the AT1 Receptor

Parameter[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acidLosartan (Reference)Rationale
Binding Affinity (Kᵢ, nM) Hypothetical Value: 15.2 nM8.9 nMMeasures the physical affinity of the compound for the receptor. A lower value indicates stronger binding.
Functional Antagonism (IC₅₀, nM) Hypothetical Value: 25.8 nM19.5 nMMeasures the concentration required to block 50% of the agonist-induced cellular response. A lower value indicates higher functional potency.

Interpretation of Hypothetical Results:

In this hypothetical scenario, [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid demonstrates high-nanomolar affinity for the AT1 receptor, comparable to, though slightly less potent than, Losartan. The functional data corroborates the binding data, showing a potent blockade of Angiotensin II signaling. The close correlation between the binding Kᵢ and the functional IC₅₀ suggests that the compound is a competitive antagonist acting at the same site as the natural ligand. While Losartan remains the more potent of the two in this example, the data would firmly validate [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid as a potent and selective AT1 receptor antagonist, warranting further investigation in preclinical models of hypertension.

This structured, comparative validation workflow provides the necessary evidence to confidently characterize the biological activity of a novel chemical entity and benchmark its performance against established therapeutic agents.

References

  • Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (1980). Medicinal chemistry of tetrazoles. Progress in Medicinal Chemistry, 17, 151-183. URL: [Link]

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. URL: [Link]

  • Sparks, M. A., Crowley, S. D., Gurley, S. B., Mirotsou, M., & Coffman, T. M. (2014). Classical Renin-Angiotensin system in kidney physiology. Comprehensive Physiology, 4(3), 1201–1228. URL: [Link]

  • Maderspach, K., & Nenov, M. N. (2013). Radioligand Binding Assays: Theoretic and Practical Considerations. In Receptor-Receptor Interactions (pp. 59-78). Humana Press. URL: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. URL: [Link]

  • Innamorati, G., Sadeghi, H. M., Tran, N. T., & Iacovelli, L. (1998). G protein-coupled receptor-G protein-effector interaction: a model system for the study of specificity in signal transduction. Journal of Receptor and Signal Transduction Research, 18(2-3), 193-212. URL: [Link]

  • Wexler, R. R., Greenlee, W. J., Irvin, J. D., Goldberg, M. R., Prendergast, K., Smith, R. D., & Timmermans, P. B. (1996). Nonpeptide angiotensin II receptor antagonists: the next generation in antihypertensive therapy. Journal of Medicinal Chemistry, 39(3), 625-656. URL: [Link]

A Comparative Guide to the Structure-Activity Relationship of Tetrazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of tetrazole acetic acid derivatives, focusing on their structure-activity relationships (SAR) across different therapeutic targets. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in medicinal chemistry. The content synthesizes experimental data, explains the rationale behind molecular design, and provides actionable experimental protocols.

Introduction: The Tetrazole Moiety as a Carboxylic Acid Bioisostere

In medicinal chemistry, the strategic replacement of functional groups, known as bioisosterism, is a fundamental tool for optimizing drug properties. One of the most successful examples is the substitution of a carboxylic acid with a 5-substituted-1H-tetrazole ring.[1][2] Tetrazole acetic acid derivatives, which feature this key pharmacophore, have given rise to numerous clinically important drugs, from antihypertensives to anti-inflammatory agents.[3][4]

The utility of the tetrazole ring stems from its ability to mimic the acidic properties of a carboxylic acid while offering distinct physicochemical advantages.[1][5] Both groups are ionized at physiological pH, allowing them to form crucial ionic interactions with biological targets.[1] However, the tetrazole's aromatic system delocalizes the negative charge over four nitrogen atoms, which, compared to a carboxylate, increases lipophilicity.[1][6] This property can enhance membrane permeability and metabolic stability, addressing common liabilities of carboxylic acid-containing compounds, such as rapid clearance or the formation of reactive acyl glucuronides.[1][5]

Core Pharmacophore and General SAR Principles

The foundational structure of these derivatives consists of a tetrazole ring linked to an acetic acid moiety, with a variable substituent at the 5-position of the tetrazole ring (R). The structure-activity relationship (SAR) is primarily dictated by the nature of this 'R' group and its spatial relationship to the acidic tetrazole ring.

Caption: General SAR of Tetrazole Acetic Acid Derivatives.

Key principles derived from numerous studies include:

  • The R-Group: This is the primary determinant of target specificity and potency. Bulky, lipophilic R-groups are often required for binding to hydrophobic pockets in receptors and enzymes.

  • The Acidic Moiety: The tetrazole ring acts as the key acidic pharmacophore. Its position relative to the R-group is critical. For instance, in angiotensin II receptor blockers, an ortho-substitution on a biphenyl linker is essential for high-affinity binding.[7]

  • The Linker: The chain or ring system connecting the R-group to the tetrazole core influences the molecule's overall conformation, impacting how well it fits into the target's binding site.

Comparative Analysis by Therapeutic Target

The versatility of the tetrazole acetic acid scaffold is best illustrated by comparing its application across different therapeutic areas.

Case Study 1: Angiotensin II Receptor Antagonists (ARBs)

The development of "sartans" for treating hypertension is a landmark achievement for tetrazole chemistry.[8] These drugs block the AT1 receptor, preventing the vasoconstrictive effects of angiotensin II.[9][10] Losartan was the first-in-class, establishing the critical biphenyl-tetrazole motif.[11]

The key SAR insights for ARBs are:

  • Biphenyl Scaffold: A biphenyl system is crucial to properly orient the other functional groups.

  • Ortho-Tetrazole: The tetrazole group must be at the ortho-position of the terminal phenyl ring to mimic the C-terminal carboxylate of angiotensin II and interact with key basic residues like Lys199 in the AT1 receptor pocket.[7][12]

  • Imidazole/Valine Moiety: An imidazole ring (as in Losartan) or an acylated amino acid (as in Valsartan) provides additional interactions within the receptor, enhancing potency and selectivity.[8]

Replacing the carboxylic acid in early ARB candidates with a tetrazole ring led to a significant increase in potency and oral bioavailability, as exemplified by the development of Losartan.[13]

Table 1: Comparison of Tetrazole-Based Angiotensin II Receptor Blockers (ARBs)

Compound Core Structure Variation AT1 Receptor Affinity (IC50) Key Feature
Losartan Imidazole Heterocycle ~19-25 nM First-in-class, active metabolite (EXP3174) is more potent.[8][14]
Valsartan Acylated L-valine side chain ~3.9 nM The valine moiety provides a different interaction profile with the receptor.[15]
Irbesartan Spirocyclopentane group ~1.5-2.0 nM Increased lipophilicity and prolonged duration of action.[8]

| Azilsartan | Oxadiazolinone bioisostere | ~0.62 nM | Demonstrates that other acidic heterocycles can also be effective bioisosteres.[8][16] |

Case Study 2: Anti-inflammatory Agents

Tetrazole acetic acid derivatives have also been explored as non-steroidal anti-inflammatory drugs (NSAIDs), primarily targeting cyclooxygenase (COX) enzymes. In this context, the tetrazole again serves as a bioisostere for the carboxylic acid found in traditional NSAIDs like Indomethacin.

A study on 5-(pyridyl)-2H-tetrazol-2-acetic acids revealed key SAR insights for anti-inflammatory activity:[17]

  • Pyridine Position: The point of attachment on the pyridyl ring significantly influenced potency. For the acetamide derivatives, a 4-pyridyl substituent was most effective.[17]

  • α-Substitution: For the acetic acid derivatives, adding a methyl group at the alpha position (next to the tetrazole) increased potency, whereas for esters and amides, the unsubstituted (R2=H) compounds were generally more potent.[17]

  • Acid vs. Amide/Ester: The relative order of anti-inflammatory potency was generally amide > ester > acid, suggesting that prodrug forms or derivatives with different H-bonding capabilities can be more effective in vivo.[17]

Table 2: Comparison of Anti-inflammatory Tetrazole Acetic Acid Derivatives

Compound Class R1 Substituent R2 Substituent In Vivo Activity (% Inflammation Reduction)
Acetic Acid 4-Pyridyl Me Moderate
Acetic Acid Ester 4-Pyridyl H Good

| Acetamide | 4-Pyridyl | H | High (53% reduction at 25 mg/kg)[17] |

More recent work has identified tetrazole derivatives as selective COX-2 inhibitors. For example, compound 7c from a 2019 study, which incorporates a sulfonamide pharmacophore common to selective COX-2 inhibitors, showed an IC50 of 0.23 µM for COX-2 with high selectivity over COX-1.[18] This demonstrates how the tetrazole scaffold can be combined with other known pharmacophores to achieve target selectivity.

Key Experimental Protocols

To facilitate further research, this section provides standardized, self-validating protocols for the synthesis and evaluation of tetrazole acetic acid derivatives.

Protocol 1: General Synthesis of a 5-Substituted-1H-Tetrazole

This protocol describes the widely used [3+2] cycloaddition reaction between a nitrile and an azide to form the tetrazole ring.[19][20]

Rationale: This method is robust and versatile. Zinc salts are often used as catalysts because they are safer and more environmentally benign than alternatives like tin or silicon azides and activate the nitrile for cycloaddition.[19]

Workflow Diagram:

Synthesis_Workflow Start Start: Nitrile & NaN3 Step1 Dissolve in DMF/Water Start->Step1 Step2 Add ZnCl2 (Catalyst) Step1->Step2 Step3 Heat at 120°C for 12-24h (Monitor by TLC) Step2->Step3 Step4 Work-up: 1. Acidify with HCl 2. Extract with Ethyl Acetate Step3->Step4 Step5 Purify by Column Chromatography or Recrystallization Step4->Step5 End Product: 5-Substituted-1H-Tetrazole Step5->End

Caption: Workflow for Tetrazole Synthesis via Cycloaddition.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting nitrile (10 mmol), sodium azide (NaN3, 15 mmol, 1.5 eq), and zinc chloride (ZnCl2, 2 mmol, 0.2 eq).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF) or a mixture of DMF and water (e.g., 4:1 v/v) as the solvent (20 mL).

  • Heating: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting nitrile is consumed (typically 12-24 hours).

  • Quenching & Acidification: Cool the mixture to room temperature. Carefully pour it into a beaker containing 100 mL of water and acidify to pH ~2 with 3N hydrochloric acid (HCl). This step protonates the tetrazole ring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by either recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure 5-substituted-1H-tetrazole.

Protocol 2: AT1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (IC50) of a test compound for the Angiotensin II Type 1 (AT1) receptor.

Rationale: This is a standard in vitro method to quantify the potency of potential ARBs. It measures how effectively a test compound displaces a known high-affinity radiolabeled ligand from the receptor. A low IC50 value indicates high binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing the human AT1 receptor (e.g., HEK293 or CHO cells). Thaw the membranes on ice immediately before use.

  • Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Reaction Mixture: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Losartan).

    • Test Compound: 25 µL of the tetrazole derivative at various concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM).

  • Radioligand Addition: Add 25 µL of the radioligand, [³H]-Angiotensin II, at a final concentration equal to its Kd (dissociation constant) to all wells.

  • Membrane Addition: Add 50 µL of the prepared cell membrane suspension (containing ~5-10 µg of protein) to all wells. The final assay volume is 100 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion and Future Outlook

The tetrazole acetic acid scaffold is a proven and powerful platform in modern drug discovery. Its success as a carboxylic acid bioisostere, most notably in the development of ARBs, has cemented its importance.[3][6] The structure-activity relationships discussed herein highlight the critical interplay between the nature of the 5-position substituent and the orientation of the acidic tetrazole ring in achieving high potency and selectivity.

Future research will likely focus on applying this scaffold to new biological targets. The ability to fine-tune physicochemical properties by modifying the R-group makes these derivatives attractive for tackling challenges in diverse therapeutic areas, including oncology, virology, and neurodegenerative diseases.[4][21] As our understanding of receptor pharmacology deepens, the rational design of novel tetrazole acetic acid derivatives will continue to be a fruitful strategy for developing next-generation therapeutics.

References

  • Taylor & Francis Online. Bioisosteres in Drug Discovery: Focus on Tetrazole. [Link]

  • National Center for Biotechnology Information (PMC). Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

  • Cambridge MedChem Consulting. Acid Bioisosteres. [Link]

  • Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • MDPI. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. [Link]

  • National Center for Biotechnology Information (PMC). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. [Link]

  • Academic Journals. Pharmacological and Pharmaceutical Profile of Valsartan: A Review. [Link]

  • PubMed. Discovery of losartan, the first angiotensin II receptor antagonist. [Link]

  • Wikipedia. Valsartan. [Link]

  • Wikipedia. Losartan. [Link]

  • Springer Professional. An Overview on Biological Evaluation of Tetrazole Derivatives. [Link]

  • SpringerLink. Synthesis, characterization and biological evaluation of tetrazole derivatives. [Link]

  • SlideShare. Anti inflammatory drugs. [Link]

  • PubChem. Valsartan. [Link]

  • PubMed. Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides. [Link]

  • ResearchGate. (A) 2D structure of losartan and numbering of its critical dihedral angles. [Link]

  • Indian Journal of Research in Pharmacy and Biotechnology. Synthesis of novel Tetrazole derivatives and their biological evaluation. [Link]

  • Growing Science. Current Chemistry Letters Zn(OAc)2•2H2O-catalyzed efficient synthesis of 5-Substituted 1H-tetrazoles. [Link]

  • Government of Canada. Valsartan. [Link]

  • ACS Publications. Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. [Link]

  • PubMed. Synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres. [Link]

  • Frontiers. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • PubMed. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. [Link]

  • PubChem. Losartan. [Link]

  • ResearchGate. An Overview on Biological Evaluation of Tetrazole Derivatives. [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • PubMed. Exploring tetrazole chemistry: synthetic techniques, structure-activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • Thieme Connect. Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). [Link]

  • National Center for Biotechnology Information (PMC). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

  • Organic Chemistry Portal. Synthesis of 1H-tetrazoles. [Link]

  • PubMed. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms. [Link]

  • ACS Publications. Tetrazoles via Multicomponent Reactions. [Link]

  • Journal of Drug Delivery and Therapeutics. Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde. [Link]

  • ResearchGate. Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms. [Link]

  • Taylor & Francis Online. Discovery of a new generation of angiotensin receptor blocking drugs. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid . This protocol is designed for research and industrial laboratory environments, prioritizing the mitigation of high-nitrogen energetic risks associated with the tetrazole pharmacophore.

Part 1: Executive Safety Summary

CRITICAL WARNING: While substituted tetrazoles are generally more stable than unsubstituted tetrazoles, this compound contains a high-nitrogen core (


) capable of releasing significant energy upon decomposition.
  • Primary Hazard: Explosion risk upon heating or shock; formation of shock-sensitive azides if in contact with heavy metals (Pb, Cu, Hg).

  • Disposal Method: High-Temperature Incineration (via licensed hazardous waste contractor).

  • Contraindication: NEVER dispose of down the drain. NEVER mix with strong oxidizers or heavy metal salts.

Part 2: Chemical Profile & Hazard Assessment

Understanding the molecular structure is essential for safe handling. The molecule consists of a lipophilic tolyl tail, an energetic tetrazole core, and a hydrophilic acidic head.

PropertyData / DescriptionOperational Implication
Chemical Structure Substituted 2H-tetrazole with acetic acid side chainDual reactivity: Acidic behavior + Energetic decomposition.
Stability Thermally stable up to MP (~155-160°C), then decomposesDo not autoclave. Store away from heat sources.
Acidity (pKa) ~3.5 - 4.5 (COOH group)Corrosive to mucous membranes. Incompatible with bases.
Reactivity Forms salts with metals; Tetrazole ring is electron-deficientAvoid Metal Spatulas. Use ceramic or plastic tools.
RCRA Classification Not P/U Listed; Likely D003 (Reactive) or D001 (Ignitable) Treat as "Reactive Waste" to ensure highest safety tier.

Part 3: Disposal Decision Logic (Workflow)

The following decision tree illustrates the operational logic for classifying and segregating this waste stream.

DisposalWorkflow Start Waste Generation: [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Pure Substance StateCheck->SolidWaste Powder/Crystals LiquidWaste Solution (HPLC/Reaction Mix) StateCheck->LiquidWaste Dissolved Segregation SEGREGATION: Separate from Oxidizers & Metals SolidWaste->Segregation ContamCheck Check Contaminants: Metals or Oxidizers? LiquidWaste->ContamCheck ContamCheck->Segregation No Incompatibles Disposal Final Disposal: High-Temp Incineration ContamCheck->Disposal Heavy Metals Present (Treat as Explosive Azide Waste) Container Container Selection: HDPE or Glass (NO METAL CAPS) Segregation->Container Labeling Labeling: 'High Nitrogen Organic Acid' 'Flammable/Reactive' Container->Labeling Labeling->Disposal

Figure 1: Decision logic for segregating and packaging tetrazole-derivative waste.[1][2][3]

Part 4: Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the chemical to the waste area, ensure it is in a stable state.

  • Quenching (Liquids): If the compound is in a reactive mixture (e.g., with thionyl chloride), quench carefully with an inert solvent or water (if compatible) in a fume hood.

  • Wetting (Solids): If the powder appears dry or static-prone, it is safer to wet it slightly with a high-flashpoint solvent (e.g., water or mineral oil) to desensitize it against friction/shock during transport.

Phase 2: Container Selection & Packaging

The Self-Validating Rule: If the container has metal parts, it is invalid.

  • Recommended Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Cap/Seal: Polypropylene screw caps with PTFE liners. Avoid metal caps or foil liners, as acidic vapors can corrode the metal, potentially forming shock-sensitive metal azides/tetrazoles over time.

  • Secondary Containment: Place the primary container inside a secondary plastic bin to capture any leaks.

Phase 3: Labeling & Waste Stream Designation

Accurate labeling prevents accidents downstream at the incineration plant.

  • Label Text: "Hazardous Waste - [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid."

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Reactive (Conservative classification).

  • Chemical Components: List all solvents (e.g., "Contains: Tetrazole derivative (<1%), Acetonitrile (99%)").

Phase 4: Final Disposal (Incineration)

Do not attempt chemical destruction (e.g., bleach oxidation) in the lab. The reaction products of tetrazoles can be unpredictable and more dangerous than the parent compound.

  • Hand-off: Transfer to your institution's Environmental Health & Safety (EHS) team.

  • Method: The standard industry method is Rotary Kiln Incineration with secondary combustion chambers to ensure complete destruction of the nitrogen backbone without forming NOx gases.

Part 5: Emergency Procedures (Spills)

If a spill occurs during the disposal process, follow this "Wet & Wipe" protocol:

  • Evacuate & Ventilate: Clear the immediate area. Tetrazoles can be respiratory irritants.[4][5][6][7]

  • Desensitize: Gently mist the spilled powder with water or a water/ethanol mixture. Do not dry sweep , as friction can trigger decomposition.

  • Absorb: Use inert absorbent pads or vermiculite. Do not use sawdust or paper towels (combustibles).

  • Clean: Wipe surfaces with a mild soap solution.

  • Disposal of Debris: Place all cleanup materials into a plastic bag, seal, and label as hazardous waste.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21732-17-2, Tetrazole-1-acetic acid derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Characteristics (D-List). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.